Betamethasone 17-Propionate-d5
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C25H33FO6 |
|---|---|
分子量 |
453.6 g/mol |
IUPAC 名称 |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C25H33FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,5D2 |
InChI 键 |
ITYMTTQVNYAJAA-BFHSNLKKSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Betamethasone 17-Propionate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Betamethasone (B1666872) 17-Propionate-d5, a deuterated analog of the synthetic glucocorticoid, Betamethasone 17-Propionate. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for quantitative analysis and pharmacokinetic studies.
Core Compound Information
Betamethasone 17-Propionate-d5 is a stable, isotopically labeled form of Betamethasone 17-Propionate, where five hydrogen atoms on the propionate (B1217596) moiety have been replaced with deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Betamethasone 17-Propionate and related corticosteroids in biological matrices. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | (8S,9R,10S,11S,13S,14S,16S,17R)-9-Fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propanoate-d5 |
| Alternate Names | 11β,16β)-9-Fluoro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione-d5; Betamethasone 17α-Propionate-d5 |
| Molecular Formula | C₂₅H₂₈D₅FO₆[1] |
| Molecular Weight | 453.56 g/mol [1] |
| Appearance | White Solid |
| Primary Application | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS |
Mechanism of Action: Glucocorticoid Receptor Signaling
Betamethasone, the parent compound of this compound, exerts its potent anti-inflammatory and immunosuppressive effects by acting as an agonist for the glucocorticoid receptor (GR). The signaling pathway is initiated when the steroid enters the cell and binds to the GR, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).
Upon binding, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. Inside the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes or downregulate the expression of pro-inflammatory genes, leading to the overall therapeutic effect.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Protocols
This compound is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision. Below is a detailed protocol for its use in the quantification of betamethasone 17-propionate in a biological matrix like human plasma.
Materials and Reagents
-
Betamethasone 17-Propionate (analytical standard)
-
This compound (internal standard)
-
Human plasma (or other biological matrix)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation
-
Spiking: To a 1 mL aliquot of human plasma, add a known concentration of this compound (e.g., 10 ng/mL).
-
Protein Precipitation: Add 2 mL of cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Betamethasone 17-Propionate and this compound.
Quantification Workflow
The quantification of the analyte is based on the ratio of its peak area to that of the deuterated internal standard.
Caption: Experimental Workflow for Quantification.
Synthesis of this compound
The synthesis of this compound involves the esterification of betamethasone at the 17α-hydroxyl group with a deuterated propionylating agent. A plausible synthetic route is outlined below.
Preparation of Propionic-d5-anhydride
Deuterated propionic anhydride (B1165640) can be synthesized from commercially available propionic-d5 acid.
-
Activation of Propionic-d5 acid: Propionic-d5 acid is reacted with a suitable activating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acyl chloride (propionyl-d5 chloride).
-
Reaction with Propionate Salt: The resulting propionyl-d5 chloride is then reacted with a salt of propionic-d5 acid (e.g., sodium propionate-d5) to yield propionic-d5-anhydride.
Selective Esterification of Betamethasone
The selective acylation of the 17-hydroxyl group of betamethasone in the presence of the 21-hydroxyl group can be achieved through a multi-step process.
-
Protection of the 21-hydroxyl group: The 21-hydroxyl group of betamethasone is selectively protected, for example, by forming a silyl (B83357) ether.
-
Esterification at the 17-position: The 17-hydroxyl group of the protected betamethasone is then esterified using propionic-d5-anhydride in the presence of a suitable catalyst (e.g., 4-dimethylaminopyridine, DMAP).
-
Deprotection: The protecting group at the 21-position is removed to yield the final product, this compound.
Caption: Proposed Synthesis Pathway.
Concluding Remarks
This compound is an essential tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard allows for the accurate and precise quantification of betamethasone and its esters in complex biological matrices. The methodologies and information provided in this technical guide are intended to support the effective application of this valuable analytical standard in research and development.
References
A Comprehensive Technical Guide to Betamethasone 17-Propionate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Betamethasone (B1666872) 17-Propionate-d5, a deuterated analog of the potent synthetic glucocorticoid, Betamethasone 17-Propionate. This document covers its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its synthesis and analysis. The inclusion of a stable isotope label makes this compound an invaluable tool in pharmacokinetic and metabolic studies, allowing for its precise quantification in biological matrices.
Chemical Identity and Properties
Betamethasone 17-Propionate-d5 is a synthetic pregnane (B1235032) corticosteroid and a derivative of betamethasone. The deuterium (B1214612) labeling on the propionate (B1217596) group provides a distinct mass signature for use in mass spectrometry-based analytical methods.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | [(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate | [3] |
| Alternate Names | 11β,16β)-9-Fluoro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione-d5; Betamethasone 17α-Propionate-d5 | [2][4] |
| Molecular Formula | C₂₅H₂₈D₅FO₆ | [4] |
| Molecular Weight | 453.56 g/mol | [1][4] |
| Unlabeled CAS Number | 5534-13-4 | [2][5] |
| Appearance | White Solid | [2] |
| Application | Labeled degradation product of Betamethasone; Glucocorticoid for research, particularly in pharmacokinetic studies. | [2][6] |
Below is a schematic representation of the chemical structure of this compound, highlighting the core steroid structure and the deuterated propionate moiety.
Caption: Schematic of this compound structure.
Mechanism of Action
Betamethasone and its esters, including Betamethasone 17-Propionate, are potent glucocorticoids.[7] Their primary mechanism of action involves binding to cytosolic glucocorticoid receptors (GR).[8][9] This interaction initiates a cascade of molecular events that ultimately modulates the expression of genes involved in inflammation and immune responses.
The key steps in the signaling pathway are:
-
Cellular Entry and Receptor Binding : Betamethasone, being lipophilic, passively diffuses across the cell membrane and binds to the GR in the cytoplasm.[8]
-
Nuclear Translocation : Upon binding, the Betamethasone-GR complex translocates into the nucleus.[8][9]
-
Gene Expression Modulation : In the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). This binding can either activate or repress the transcription of target genes.[8]
-
Anti-inflammatory Effects : The modulation of gene expression leads to the increased synthesis of anti-inflammatory proteins like lipocortin-1 (annexin-1) and the decreased synthesis of pro-inflammatory mediators such as prostaglandins, leukotrienes, and cytokines. Lipocortin-1 inhibits phospholipase A2, a key enzyme in the arachidonic acid pathway that produces inflammatory molecules.[8] Furthermore, betamethasone suppresses the activity of transcription factors like NF-κB, which are pivotal in promoting inflammation.[8]
-
Immunosuppression and Vasoconstriction : The drug also downregulates the activity of various immune cells, including T-lymphocytes and macrophages, and causes vasoconstriction, which helps reduce local swelling and redness.[8][9]
Caption: Glucocorticoid signaling pathway of Betamethasone.
Experimental Protocols
This section details hypothetical but experimentally sound protocols for the synthesis and analysis of this compound. These are intended for research and development purposes.
This protocol is adapted from general steroid esterification methods and specific patent literature for the synthesis of the unlabeled analog.[10] The procedure involves the selective esterification of the 17-hydroxyl group of betamethasone using deuterated propionic anhydride (B1165640).
Materials and Reagents:
-
Betamethasone
-
Propionic-d6 anhydride or Propionyl-d5 chloride
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
p-Toluenesulfonic acid (catalyst, optional)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve Betamethasone (1 equivalent) in anhydrous pyridine and anhydrous DCM.
-
Esterification : Cool the solution to 0°C in an ice bath. Add Propionic-d6 anhydride (1.5 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography : Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the pure this compound.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
This workflow describes the use of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to confirm the purity and identity of the synthesized compound.
Instrumentation and Conditions:
-
HPLC System : A standard HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Mass Spectrometer : High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation : Prepare a standard solution of the synthesized this compound in methanol (B129727) or acetonitrile at a concentration of approximately 1 mg/mL.
-
HPLC Analysis : Inject the sample onto the HPLC system. Run the gradient method to separate the product from any impurities or starting materials.
-
UV Detection : Record the chromatogram. The purity can be estimated by the relative area of the main peak.
-
MS Analysis : Direct the eluent from the HPLC into the mass spectrometer.
-
Identity Confirmation : Acquire the mass spectrum in positive ion mode. Confirm the identity of the compound by observing the [M+H]⁺ ion corresponding to the exact mass of this compound (C₂₅H₂₉D₅FO₆⁺).
Caption: Experimental workflow for synthesis and analysis.
Conclusion
This compound serves as a critical analytical standard and research tool for scientists in drug development and metabolic research. Its well-understood glucocorticoid mechanism of action, combined with the precision afforded by isotopic labeling, makes it ideal for tracing and quantifying the active drug substance in complex biological systems. The protocols outlined in this guide provide a solid foundation for the synthesis and quality control of this important compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Beclomethasone 17-Propionate-d5 | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. Betamethasone 17-propionate | C25H33FO6 | CID 93007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [m.chemicalbook.com]
- 7. Betamethasone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
- 9. Comprehensive Guide To Betamethasone Dipropionate [octagonchem.com]
- 10. CN113087754A - Preparation method of betamethasone-17 alpha-propionate - Google Patents [patents.google.com]
In-Depth Technical Guide to Betamethasone 17-Propionate-d5: Physical Properties and Core Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Betamethasone (B1666872) 17-Propionate-d5. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, formulation, and analytical method development. This document summarizes key quantitative data in a structured format, outlines relevant experimental protocols, and visualizes associated biological pathways and experimental workflows.
Core Physical and Chemical Properties
Betamethasone 17-Propionate-d5 is a deuterated analog of Betamethasone 17-Propionate, a potent synthetic glucocorticoid. The incorporation of five deuterium (B1214612) atoms in the propionate (B1217596) group provides a stable isotopic label, making it a valuable tool in pharmacokinetic and metabolic studies.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below. These values are critical for its handling, storage, and application in various research settings.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₈D₅FO₆ | [1][2] |
| Molecular Weight | 453.56 g/mol | [1][2] |
| Appearance | White Solid | [3] |
| Melting Point | 238-240 °C | [3] |
| Purity (Typical) | >95% (as determined by HPLC) | [4] |
| Storage Temperature | Recommended -20°C | [4] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for reproducing and verifying its physical properties. Below are generalized methodologies for key analytical experiments.
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus.
Methodology:
-
A small, dry sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it completely melts are recorded to define the melting range.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique to assess the purity of pharmaceutical compounds.
Methodology:
-
Sample Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Flow Rate: A constant flow rate is maintained.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
-
Analysis: The sample is injected into the HPLC system. The retention time and peak area of the main component are recorded. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Signaling Pathway and Experimental Workflow Visualizations
To further aid in the understanding of this compound's mechanism and handling, the following diagrams are provided.
Glucocorticoid Receptor Signaling Pathway
Betamethasone, the parent compound of this compound, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This interaction initiates a signaling cascade that modulates gene expression.[5][6][7]
Caption: Glucocorticoid receptor signaling pathway of Betamethasone.
General Workflow for Physical Property Analysis
The following diagram illustrates a typical workflow for the physical and chemical characterization of a pharmaceutical compound like this compound.
Caption: Workflow for physical property analysis.
Synthetic Pathway Overview
While the specific deuteration process is proprietary, the general synthesis of Betamethasone 17-propionate involves a multi-step chemical process. A simplified, conceptual overview of the synthesis from a Betamethasone precursor is presented below.[8][9][10]
Caption: Conceptual synthetic overview.
References
- 1. scbt.com [scbt.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. dev.usbio.net [dev.usbio.net]
- 4. Beclomethasone 17-Propionate-d5 | LGC Standards [lgcstandards.com]
- 5. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
- 6. Comprehensive Guide To Betamethasone Dipropionate [octagonchem.com]
- 7. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN113087754A - Preparation method of betamethasone-17 alpha-propionate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN106986908B - The preparation method of betamethasone - Google Patents [patents.google.com]
Technical Guide: Certificate of Analysis for Betamethasone 17-Propionate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the data and methodologies associated with the certificate of analysis for Betamethasone (B1666872) 17-Propionate-d5. This deuterated analog of betamethasone 17-propionate serves as a critical internal standard in pharmacokinetic and metabolic studies, as well as a reference material in the analysis of pharmaceutical formulations.
Core Compound Data
Betamethasone 17-Propionate-d5 is a stable isotope-labeled form of Betamethasone 17-Propionate, a potent glucocorticoid. The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of the unlabeled drug.
Synonyms: (11β,16β)-9-Fluoro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy-d5)pregna-1,4-diene-3,20-dione, Betamethasone 17α-Propionate-d5[1][2][3]
Quantitative Data Summary
The following table summarizes the typical quantitative data found on a certificate of analysis for this compound. Data is compiled from various suppliers and analytical reports.
| Parameter | Specification | Source |
| Molecular Formula | C₂₅H₂₈D₅FO₆ | [1][2][4] |
| Molecular Weight | 453.56 g/mol | [1][2][4] |
| Purity (by HPLC) | ≥98% | [5] |
| Isotopic Purity | ≥98% atom D | [5] |
| Appearance | White Solid | [3][5] |
| Storage | 2-8°C Refrigerator, Long term at -18°C in a dry place | [3][5] |
Experimental Protocols
Detailed methodologies for the analysis of Betamethasone 17-Propionate and its deuterated analog are crucial for obtaining accurate and reproducible results. Below are protocols derived from published analytical methods.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the chemical purity of this compound and separating it from potential impurities and degradation products.[6]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Altima C18 (250 x 4.6 mm, 5 µm)[6]
-
Mobile Phase A: Water:Tetrahydrofuran:Acetonitrile (B52724) (90:4:6, v/v/v)[6]
-
Mobile Phase B: Acetonitrile:Tetrahydrofuran:Water:Methanol (B129727) (74:2:4:20, v/v/v/v)[6]
-
Gradient: A gradient elution is typically employed to ensure the separation of all related substances.
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 50°C[6]
-
Injection Volume: 20 µL[6]
-
Detection: UV at 240 nm[6]
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a known concentration (e.g., 100 µg/mL).[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices
This protocol is designed for the sensitive and selective quantification of Betamethasone 17-Propionate in human plasma, using this compound as an internal standard.[7]
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Hanbon Lichrospher C18[7]
-
Mobile Phase: Methanol:Water (85:15, v/v)[7]
-
Flow Rate: 0.7 mL/min[7]
-
Ionization Mode: Positive/Negative ESI[7]
-
Sample Preparation (Plasma):
-
Spike plasma samples with this compound internal standard.
-
Perform liquid-liquid extraction with ether-cyclohexane (4:1, v/v).[7]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Mass Spectrometric Detection: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
Thin-Layer Chromatography (TLC) for Qualitative Analysis
TLC can be employed for the separation and identification of betamethasone and its related compounds.
-
Stationary Phase: Silica gel 60F₂₅₄ plates
-
Mobile Phase: Chloroform:Methanol:Acetic Acid (99.5%) (28:5:0.5, v/v/v)
-
Chamber Saturation: Saturate the chamber with the mobile phase for 30 minutes prior to plate development.
-
Application: Spot 5 µL of the sample and standard solutions onto the plate.
-
Development: Allow the solvent front to migrate 80 mm.
-
Detection: Visualize the spots under UV light at 254 nm. Densitometric measurements can be performed at 246 nm for semi-quantitative analysis.
Workflow and Process Visualization
The following diagrams illustrate the typical experimental workflow for the analysis of this compound and the logical relationship in a bioanalytical method.
Caption: General workflow for the quantitative analysis of a sample using an internal standard.
Caption: Logical relationship in a stable isotope dilution mass spectrometry experiment.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. esschemco.com [esschemco.com]
- 6. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Deuterated Betamethasone 17-Propionate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of a feasible synthetic pathway for deuterated Betamethasone 17-Propionate, a crucial isotopically labeled internal standard for pharmacokinetic and metabolic studies.[][2] The methodologies outlined below are based on established principles of steroid chemistry and isotopic labeling techniques.[3][4][5] This document is intended for researchers, scientists, and drug development professionals.
Overview of the Synthetic Strategy
The synthesis of deuterated Betamethasone 17-Propionate can be strategically approached by introducing the deuterium (B1214612) labels via the propionate (B1217596) moiety. This is a common and efficient method for incorporating stable isotopes into ester-containing molecules.[6] The general approach involves the synthesis of a deuterated propionylating agent, followed by its reaction with the parent steroid, Betamethasone. A plausible route for preparing Betamethasone 17-Propionate-d5, where the five deuterium atoms are on the propionyl group, is detailed below.
Experimental Protocols
Synthesis of Deuterated Propionyl Chloride-d5
A key intermediate for this synthesis is deuterated propionyl chloride. This can be prepared from commercially available deuterated propionic acid.
Materials:
-
Propionic acid-d6 (or propionic acid-d5)
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add deuterated propionic acid.
-
Dissolve the acid in anhydrous dichloromethane.
-
Slowly add thionyl chloride (1.2 equivalents) to the solution at 0 °C.
-
Add a catalytic amount of anhydrous DMF.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, or until the evolution of gas ceases.
-
Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
After completion, carefully remove the excess thionyl chloride and solvent by distillation.
-
The resulting deuterated propionyl chloride can be purified by fractional distillation under reduced pressure and should be used immediately in the next step.
Synthesis of this compound
The final step involves the selective esterification of Betamethasone at the 17-position with the prepared deuterated propionyl chloride.
Materials:
-
Betamethasone[7]
-
Deuterated Propionyl Chloride-d5
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Betamethasone in anhydrous pyridine and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of deuterated propionyl chloride-d5 (1.1 equivalents) in anhydrous dichloromethane to the cooled Betamethasone solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and isotopic purity.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Step | Reaction | Starting Material | Molar Ratio (vs. Starting Material) | Expected Yield (%) | Purity (%) |
| 1 | Acyl Chloride Formation | Propionic acid-d6 | Thionyl Chloride: 1.2 | >90 | >95 |
| 2 | Esterification | Betamethasone | Propionyl Chloride-d5: 1.1 | 70-85 | >98 |
Visualizations
Synthetic Workflow
Caption: Overall workflow for the synthesis of deuterated Betamethasone 17-Propionate.
Chemical Reaction Pathway
Caption: Chemical reaction pathway for the synthesis of this compound.
References
- 2. benchchem.com [benchchem.com]
- 3. Preparation of multiply deuterium-labeled cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A concise method for the preparation of deuterium-labeled cortisone: synthesis of [6,7-2H]cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of deuterium labeled 17-methyl-testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Betamethasone 17-Propionate-d5 for Researchers and Drug Development Professionals
Introduction
Betamethasone (B1666872) 17-Propionate-d5 is a deuterated analog of Betamethasone 17-Propionate, a potent synthetic glucocorticoid. The introduction of deuterium (B1214612) atoms at the propionate (B1217596) moiety provides a valuable tool for various research applications, particularly in pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of Betamethasone 17-Propionate-d5, including its synthesis, analytical methodologies, and biological mechanism of action, tailored for researchers, scientists, and drug development professionals.
Supplier Information and Specifications
This compound is available from several specialized chemical suppliers. While specific lot data may vary, the following tables summarize typical product specifications and supplier information.
Table 1: Typical Product Specifications for this compound
| Parameter | Specification |
| Chemical Name | (11β,16β)-9-Fluoro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy-2,2,3,3,3-d5)pregna-1,4-diene-3,20-dione |
| Alternate Names | Betamethasone 17-monopropionate-d5 |
| Molecular Formula | C₂₅H₂₈D₅FO₆ |
| Molecular Weight | Approximately 453.56 g/mol |
| CAS Number | Not consistently available; varies by supplier |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥98% |
| Isotopic Purity | ≥98% Deuterium incorporation |
| Storage Conditions | -20°C, protected from light and moisture |
Table 2: Prominent Suppliers of this compound
| Supplier | Website |
| Santa Cruz Biotechnology | scbt.com |
| LGC Standards | lgcstandards.com |
| Clinivex | clinivex.com |
| ChemicalBook | chemicalbook.com |
| United States Biological | usbio.net |
| MedchemExpress | medchemexpress.com |
| Clearsynth | clearsynth.com |
Synthesis and Manufacturing
While the precise, proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible synthetic route can be extrapolated from the known synthesis of Betamethasone 17-Propionate. The key step involves the selective esterification of betamethasone at the 17-hydroxyl group using a deuterated propionylating agent.
A potential synthetic pathway is outlined in the workflow below. This process would begin with the protection of the more reactive 21-hydroxyl group of betamethasone, followed by esterification at the 17-position with a deuterated propionylating agent such as propionic-d5 anhydride (B1165640) or propionyl-d5 chloride. The final step would involve the deprotection of the 21-hydroxyl group.
Biological Mechanism of Action: Glucocorticoid Receptor Signaling
Betamethasone 17-Propionate, like other glucocorticoids, exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[1] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression. This can occur through two primary mechanisms: transactivation and transrepression.
In transactivation , the GR complex directly binds to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of anti-inflammatory genes.[2][3] In transrepression , the GR complex interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their pro-inflammatory activity.[2][4] The anti-inflammatory effects of glucocorticoids are largely attributed to this transrepression mechanism.[4]
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound. These methods are based on published literature for the analysis of betamethasone and its esters and may require optimization for specific applications.[5][6][7]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the purity of a this compound standard.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water. A typical gradient might start at 60% acetonitrile and increase to 80% over 20 minutes.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 240 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices
This method is designed for the sensitive quantification of this compound in plasma, making it ideal for pharmacokinetic studies.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of methanol (B129727) and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: The specific multiple reaction monitoring (MRM) transitions would need to be optimized for this compound. For the non-deuterated analog, a precursor ion of m/z 449.2 and a product ion of m/z 393.2 are commonly used. For the d5 analog, the precursor ion would be approximately m/z 454.2.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a different deuterated corticosteroid).
-
Perform a liquid-liquid extraction with 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex and centrifuge.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Data Presentation
The following tables summarize the key analytical parameters for the methods described above.
Table 3: HPLC Method Parameters
| Parameter | Value |
| Column Type | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Typical Retention Time | Dependent on specific gradient and column |
Table 4: LC-MS/MS Method Parameters
| Parameter | Value |
| Column Type | C18 Reverse-Phase |
| Mobile Phase | Methanol/Water with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | ~454.2 |
| Product Ion (m/z) | To be determined empirically |
Conclusion
This compound is an essential tool for researchers in pharmacology and drug development. Its use as an internal standard in bioanalytical methods ensures accurate quantification of the non-deuterated drug, which is critical for pharmacokinetic and metabolism studies. The information provided in this guide offers a solid foundation for the procurement, synthesis, and analytical application of this important deuterated glucocorticoid. For specific applications, it is recommended to consult the supplier's certificate of analysis and to optimize the described methods.
References
- 1. Glucocorticoid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to the Use of Deuterated Steroids as Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development, clinical research, and metabolomics, the demand for utmost accuracy and precision in quantitative analysis is non-negotiable. Mass spectrometry (MS), frequently coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), stands as a premier technique due to its high sensitivity and selectivity. However, the complexity of biological matrices introduces significant challenges, including sample loss during preparation, matrix-induced signal suppression or enhancement, and instrumental variability. To surmount these obstacles and ensure the reliability of quantitative data, the use of internal standards is indispensable. Among the various types of internal standards, deuterated steroids—stable isotope-labeled analogues of the target analytes—have emerged as the superior choice, providing a robust framework for achieving the highest levels of analytical accuracy.
This technical guide provides an in-depth exploration of the core principles underpinning the use of deuterated steroids as internal standards. It elucidates their advantages over other types of internal standards, presents key quantitative data metrics, and furnishes detailed experimental protocols for their application in steroid analysis.
The Core Principle: Isotope Dilution and Mitigation of Variability
The foundational principle for the use of a deuterated internal standard is isotope dilution mass spectrometry.[1] A known quantity of the deuterated steroid, which is chemically identical to the analyte but has a different mass due to the substitution of hydrogen atoms with deuterium (B1214612), is added to the sample at the earliest stage of the workflow.[2] This "spiked" sample is then subjected to the entire analytical process, including extraction, purification, derivatization (if necessary), and instrumental analysis.
Because the deuterated standard has virtually identical physicochemical properties to the native analyte, it experiences the same processing variations.[2] Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the deuterated standard. Similarly, any suppression or enhancement of the ionization process in the mass spectrometer's source will affect both the analyte and the internal standard to the same degree.[3] The mass spectrometer can readily distinguish between the analyte and the deuterated standard due to their mass-to-charge (m/z) ratio difference.[4] Quantification is therefore based on the ratio of the analyte's signal to the internal standard's signal, which remains constant even if the absolute signal intensities fluctuate.[5] This normalization effectively cancels out a multitude of potential errors, leading to significantly improved accuracy and precision.[3]
Figure 1. General workflow for steroid quantification using a deuterated internal standard.
Advantages of Deuterated Steroids as Internal Standards
The use of deuterated internal standards offers several distinct advantages over other approaches, such as using structural analogues or no internal standard at all.
-
Improved Accuracy and Precision : By compensating for variability throughout the entire analytical process, deuterated standards significantly enhance the accuracy and precision of quantitative results.[1]
-
Correction for Matrix Effects : Matrix effects, which are caused by co-eluting components from the biological sample that interfere with the ionization of the analyte, are a primary source of inaccuracy in LC-MS/MS.[6] Since deuterated standards co-elute with the analyte, they experience the same matrix effects, allowing for effective correction.[7][8]
-
Similar Physicochemical Behavior : Deuterated standards exhibit nearly identical extraction recovery, chromatographic retention time, and ionization response to their non-labeled counterparts.[9] This ensures that the internal standard accurately reflects the behavior of the analyte.
-
Regulatory Acceptance : The use of stable isotope-labeled internal standards is recognized by regulatory bodies like the FDA and EMA as a best practice in bioanalytical method validation.[7]
Quantitative Data and Performance Metrics
The implementation of deuterated internal standards leads to demonstrable improvements in key analytical performance parameters. While specific values are method-dependent, the following table summarizes typical performance characteristics that can be expected when using deuterated steroids as internal standards in LC-MS/MS analysis.
| Performance Metric | Without Internal Standard / With Analogue IS | With Deuterated Internal Standard | Reference |
| Precision (%RSD) | 15-30% or higher | < 15% (typically < 10%) | [3] |
| Accuracy (%Bias) | Can be significant and variable (> ±20%) | Within ±15% (typically < ±10%) | [3] |
| Matrix Effect (%Suppression/Enhancement) | High and variable | Significantly reduced or compensated | [6][8] |
| Linearity (R²) | Often > 0.99, but can be misleading due to uncorrected variability | Consistently > 0.99 with improved data point distribution | [4] |
| Recovery | Variable and difficult to accurately determine | Can be accurately assessed and is compensated for in the final calculation | [9] |
Experimental Protocols
The following are detailed methodologies for common experimental procedures involving the use of deuterated steroids as internal standards.
Sample Preparation: Protein Precipitation (for Serum/Plasma)
This protocol is a rapid and straightforward method for removing the bulk of proteins from serum or plasma samples.
Materials:
-
Serum or plasma sample
-
Deuterated steroid internal standard working solution (in a compatible solvent like methanol (B129727) or acetonitrile)
-
Precipitating agent: Acetonitrile or methanol, often containing an acid (e.g., 0.1% formic acid) or base to improve precipitation efficiency. A mixture of zinc sulfate (B86663) and an organic solvent can also be used.[3]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquoting: Pipette a specific volume (e.g., 100 µL) of the serum or plasma sample, calibrator, or quality control (QC) sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the deuterated internal standard working solution to each tube. The concentration of the IS should be chosen to yield a response similar to the analyte at a mid-range concentration.[1]
-
Protein Precipitation: Add a larger volume of the cold precipitating agent (e.g., 300 µL of acetonitrile). The ratio of solvent to sample is typically 3:1 or 4:1.
-
Vortexing: Cap the tubes and vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or an autosampler vial.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a smaller volume (e.g., 100 µL) of the mobile phase to concentrate the analyte and ensure compatibility with the LC system.[10]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE) (for Serum/Plasma)
LLE is a more selective sample clean-up technique compared to protein precipitation, resulting in a cleaner extract.
Materials:
-
Serum or plasma sample
-
Deuterated steroid internal standard working solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE), diethyl ether, ethyl acetate)
-
Microcentrifuge tubes or glass test tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquoting and Spiking: Follow steps 1 and 2 from the protein precipitation protocol.
-
Addition of Extraction Solvent: Add a specified volume (e.g., 1 mL) of the immiscible organic extraction solvent to each tube.
-
Extraction: Cap and vortex the tubes for 5-10 minutes to facilitate the transfer of the steroids from the aqueous phase to the organic phase.
-
Phase Separation: Centrifuge the samples at a moderate speed (e.g., 4,000 rpm) for 5 minutes to achieve a clear separation of the aqueous and organic layers.
-
Transfer of Organic Layer: Carefully transfer the upper organic layer to a clean set of tubes, being cautious not to disturb the aqueous layer or the protein interface.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen, often at a slightly elevated temperature (e.g., 40°C).[10]
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of the mobile phase.
-
Analysis: The sample is now ready for injection.
Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)
SPE provides a high degree of selectivity and concentration, making it ideal for complex matrices like urine.
Materials:
-
Urine sample
-
Deuterated steroid internal standard working solution
-
SPE cartridges (e.g., C18, mixed-mode)
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., a weak organic solvent mixture like 20% methanol in water)
-
Elution solvent (e.g., methanol, acetonitrile, or a mixture)
Procedure:
-
Sample Pre-treatment: To a specific volume of urine (e.g., 1 mL), add the deuterated internal standard working solution.[1] Depending on the target analytes, a hydrolysis step (e.g., using β-glucuronidase) may be necessary to cleave conjugated steroids.
-
Cartridge Conditioning: Condition the SPE cartridge by passing the conditioning solvent (e.g., 1 mL of methanol) followed by the equilibration solvent (e.g., 1 mL of water) through it.[1] Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge. The flow rate should be slow and controlled.
-
Washing: Wash the cartridge with the wash solvent to remove hydrophilic interferences.[1]
-
Elution: Elute the analyte and internal standard with the elution solvent into a clean collection tube.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the previous protocols.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualization of Key Concepts
Principle of Isotope Dilution
The following diagram illustrates the fundamental principle of how a deuterated internal standard compensates for variations in sample processing and instrument response.
Figure 2. Compensation for variability by maintaining a constant analyte-to-IS ratio.
Decision Tree for Internal Standard Selection
While deuterated standards are ideal, their selection requires careful consideration. The following decision tree outlines the key factors in choosing an appropriate deuterated internal standard.
Figure 3. Decision-making process for selecting a suitable deuterated internal standard.
Conclusion
Deuterated steroids have rightfully earned their place as the gold standard for internal standards in the quantitative analysis of steroids by mass spectrometry. Their ability to mimic the behavior of the target analyte throughout the analytical workflow provides an unparalleled level of control over experimental variability, leading to highly accurate, precise, and reliable data. By understanding the core principles of their application and implementing robust and validated experimental protocols, researchers, scientists, and drug development professionals can ensure the integrity of their quantitative steroid analyses, ultimately contributing to advancements in their respective fields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. benchchem.com [benchchem.com]
Isotopic Purity of Betamethasone 17-Propionate-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Betamethasone 17-Propionate-d5, a deuterated analog of the potent synthetic glucocorticoid, Betamethasone 17-Propionate. This document details the quantitative data regarding its isotopic distribution, comprehensive experimental protocols for its determination, and an overview of the relevant biological signaling pathway. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies, where its distinct mass allows for accurate quantification of the non-labeled drug.[1][2][3]
Data Presentation: Isotopic Purity and Chemical Purity
The isotopic purity of a deuterated compound is a critical parameter that defines its utility as an internal standard. It is typically determined by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Below is a summary of the analytical data for a representative batch of Betamethasone 17-Propionate-d4 (major), which also contains the d5 isotopologue.
| Parameter | Specification | Method |
| Chemical Purity | 98.8% | HPLC |
| Isotopic Purity | >98% atom D | Mass Spectrometry / NMR |
| Isotopic Distribution | Major peaks observed for D3, D4, and D5 forms | ESI-MS |
| Structure Confirmation | Conforms to structure | ¹H-NMR |
Table 1: Summary of Analytical Data for a Representative Batch of Deuterated Betamethasone 17-Propionate.[4]
Experimental Protocols
The determination of isotopic purity for deuterated compounds like this compound requires a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy to ensure both the degree and position of deuterium (B1214612) incorporation.[5]
High-Resolution Mass Spectrometry (HR-MS) for Isotopic Distribution
Objective: To determine the relative abundance of the different isotopologues (d0, d1, d2, d3, d4, d5, etc.) of Betamethasone 17-Propionate.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as acetonitrile (B52724) or methanol.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is used.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI is typically used, as it readily forms protonated molecules [M+H]+.
-
Scan Mode: Full scan mode is employed to detect all isotopologues.
-
Resolution: A high resolution (e.g., > 60,000) is crucial to resolve the isotopic peaks from potential interferences.
-
-
Data Analysis:
-
The mass spectrum will show a cluster of peaks corresponding to the different deuterated species ([M+H]+, [M+D]+, etc.).
-
The intensity of each isotopic peak is measured.
-
The relative abundance of each isotopologue is calculated by dividing the intensity of its peak by the total intensity of all isotopic peaks in the cluster.
-
The overall isotopic purity is determined by summing the abundances of the desired deuterated species (e.g., d5).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment
Objective: To confirm the positions of deuterium labeling and to provide an independent measure of isotopic enrichment.
Methodology:
-
Sample Preparation: The deuterated standard is dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) that does not have signals interfering with the analyte's signals.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
NMR Experiments:
-
¹H NMR: This experiment is used to identify the absence of proton signals at the deuterated positions. The integration of the remaining proton signals can be used to estimate the degree of deuteration.
-
²H NMR (Deuterium NMR): This experiment directly detects the deuterium nuclei, providing information about the specific sites of deuteration.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, the reduction in the integral of a signal corresponding to a specific proton position indicates deuterium incorporation at that site.
-
The ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions, confirming the labeling sites.
-
Quantitative NMR (qNMR) techniques can be employed for a more precise determination of isotopic enrichment by comparing the integral of a residual proton signal to that of a known internal standard.[6][7]
-
Mandatory Visualization
Glucocorticoid Receptor Signaling Pathway
Betamethasone 17-Propionate, as a glucocorticoid, exerts its anti-inflammatory and immunosuppressive effects through the glucocorticoid receptor (GR) signaling pathway.[8][9][10][11] The deuterated form, this compound, is expected to follow the same pathway.
Caption: Glucocorticoid receptor signaling pathway of Betamethasone 17-Propionate.
Experimental Workflow for Isotopic Purity Determination
The following diagram illustrates the logical workflow for the comprehensive analysis of the isotopic purity of this compound.
Caption: Workflow for determining the isotopic purity of deuterated compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. esschemco.com [esschemco.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 9. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
An In-depth Technical Guide on the Molecular Weight of Betamethasone 17-Propionate-d5
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the molecular weight of Betamethasone 17-Propionate-d5, a deuterated analog of Betamethasone 17-Propionate. This document includes comparative data with related compounds, a detailed experimental protocol for molecular weight determination, and a logical workflow diagram.
Core Concepts in Isotopic Labeling and Molecular Weight
Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway. In the context of drug development and analysis, stable isotopes like deuterium (B1214612) (D or ²H) are incorporated into a drug molecule. This labeling is a powerful tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative mass spectrometry assays.
The introduction of deuterium atoms increases the molecular weight of the compound. Each proton (¹H) replaced by a deuteron (B1233211) (²H) adds approximately 1.006 Da to the mass of the molecule. This mass shift is readily detectable by mass spectrometry, allowing for the differentiation and quantification of the labeled and unlabeled species.
Quantitative Data Summary
The molecular weights of this compound and its related, unlabeled counterparts are summarized in the table below for direct comparison. The inclusion of five deuterium atoms in the propionate (B1217596) moiety results in a predictable increase in the overall molecular weight.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₂₅H₂₈D₅FO₆ | 453.56[1][2][3] |
| Betamethasone 17-Propionate | C₂₅H₃₃FO₆ | 448.52[4][5], 448.5[6] |
| Betamethasone | C₂₂H₂₉FO₅ | 392.46[7], 392.5[8] |
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The following protocol outlines a general methodology for the determination of the molecular weight of this compound using high-resolution mass spectrometry (HRMS).
3.1. Objective: To accurately determine the monoisotopic mass and confirm the molecular weight of this compound.
3.2. Materials and Reagents:
-
This compound reference standard
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (for mobile phase modification)
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system.
3.3. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution of 1 µg/mL by serial dilution with a 50:50 methanol/water mixture.
-
Incorporate a suitable ionization agent, such as 0.1% formic acid, into the final working solution to promote protonation ([M+H]⁺).
3.4. Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Analyzer: Set to a high-resolution mode (>60,000).
-
Scan Range: m/z 150-1000.
-
Data Acquisition: Full scan mode.
-
3.5. Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Identify the monoisotopic mass of the protonated molecule ([M+H]⁺).
-
Calculate the neutral monoisotopic mass by subtracting the mass of a proton (approx. 1.00728 Da).
-
Compare the experimentally determined mass with the theoretical calculated mass for the molecular formula C₂₅H₂₈D₅FO₆ to confirm the identity and isotopic enrichment.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the molecular weight of a deuterated compound as described in the experimental protocol.
Caption: Workflow for Molecular Weight Determination.
References
- 1. scbt.com [scbt.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. Betamethasone 17-Propionate | LGC Standards [lgcstandards.com]
- 6. Betamethasone 17-propionate | C25H33FO6 | CID 93007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
Betamethasone 17-Propionate-d5: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage requirements for Betamethasone (B1666872) 17-Propionate-d5, a deuterated analog of the potent synthetic glucocorticoid, Betamethasone 17-Propionate. Understanding the stability profile of this compound is critical for ensuring its integrity and reliability in research and pharmaceutical development.
Core Stability and Storage Data
Proper storage is paramount to maintaining the chemical integrity of Betamethasone 17-Propionate-d5. The following table summarizes the key storage and stability parameters derived from available technical data.
| Parameter | Value/Recommendation | Source(s) |
| Storage Temperature | -20°C | [1][2][3] |
| Shipping Temperature | Room Temperature | [1][3] |
| Physical Form | White Solid | [4][5] |
| Solubility | Soluble in Methanol | [2] |
| Chemical Stability | Stable under recommended storage conditions. | [3] |
| Incompatibilities | Strong oxidizing agents. | [3] |
| Hazardous Decomposition | Under fire conditions, may produce carbon oxides (CO, CO2) and toxic fluorides. | [3] |
Degradation Pathways
Experimental Protocols for Stability Assessment
The following is a generalized protocol for conducting long-term stability studies on corticosteroids like this compound, adapted from established methodologies.[10]
Objective: To evaluate the long-term stability of this compound under recommended storage conditions.
Materials:
-
This compound
-
Appropriate solvent (e.g., Methanol)
-
Amber glass or low-adsorption polypropylene (B1209903) vials
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Validated stability-indicating HPLC method
-
Controlled temperature storage chamber (-20°C)
Procedure:
-
Sample Preparation: Prepare multiple, identical samples of this compound in the chosen solvent at a known concentration. Dispense the samples into amber glass or low-adsorption polypropylene vials to minimize light exposure and adsorption.
-
Initial Analysis (Time 0): Immediately after preparation, analyze a subset of the samples using a validated, stability-indicating HPLC method to determine the initial concentration and purity. This serves as the baseline data.
-
Storage: Store the remaining samples in a calibrated and monitored chamber at the recommended storage temperature of -20°C.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, 9, 12, 18, 24 months), retrieve a set of samples from the storage chamber.
-
Sample Analysis: Allow the samples to equilibrate to room temperature and analyze them using the same HPLC method as in the initial analysis.
-
Data Evaluation: Compare the concentration and purity of the samples at each time point to the initial (Time 0) data. A common threshold for stability is a decrease of ≤20% from the initial value.[11][10]
-
Forced Degradation Studies (Optional but Recommended): To understand potential degradation pathways, subject the compound to stress conditions such as elevated temperature, varying pH, oxidation, and photolysis. Analyze the resulting degradation products using techniques like HPLC-MS/MS to elucidate their structures.
Visualizing Workflows and Pathways
Stability Testing Workflow
The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical compound like this compound.
Betamethasone Signaling Pathway
Betamethasone, as a glucocorticoid, exerts its anti-inflammatory and immunosuppressive effects primarily through the genomic pathway involving glucocorticoid receptors.[12][13][14]
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound [m.chemicalbook.com]
- 3. esschemco.com [esschemco.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. dev.usbio.net [dev.usbio.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of corticosteroid patch test preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
- 14. What is the mechanism of Betamethasone? [synapse.patsnap.com]
Methodological & Application
Application Note: Quantitative Analysis of Betamethasone 17-Propionate-d5 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of Betamethasone (B1666872) 17-Propionate and its deuterated internal standard, Betamethasone 17-Propionate-d5, in a biological matrix using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Betamethasone 17-propionate is a potent glucocorticosteroid used in various topical dermatological preparations. Accurate and sensitive quantification of this analyte in biological samples is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note describes a robust and reproducible LC-MS/MS method for the determination of betamethasone 17-propionate, utilizing its deuterated analog, this compound, as an internal standard to ensure high accuracy and precision.
Experimental
Materials and Reagents
-
Betamethasone 17-Propionate reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Ether-cyclohexane (4:1, v/v)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm particle size) is a suitable choice.[1]
Sample Preparation: Liquid-Liquid Extraction
-
Thaw biological samples (e.g., human plasma) to room temperature.
-
Pipette 200 µL of the sample into a clean microcentrifuge tube.
-
Add 20 µL of the working internal standard solution (this compound) to each sample, except for the blank matrix.
-
Vortex mix for 10 seconds.
-
Add 1 mL of ether-cyclohexane (4:1, v/v) as the extraction solvent.[2]
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 85:15 Methanol:Water).
-
Vortex mix for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
2.4.1. Liquid Chromatography Conditions
| Parameter | Value |
| Column | Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 85% B |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 8 minutes |
2.4.2. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | As per instrument manufacturer's recommendation |
| Collision Gas | Argon |
Quantitative Data
The following table summarizes the Multiple Reaction Monitoring (MRM) transitions for the analyte and the internal standard. The fragmentation of betamethasone 17-propionate typically involves an initial loss of hydrogen fluoride, followed by the loss of the propionic acid group.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Betamethasone 17-Propionate | 449.2 | 429.2 | 200 | 15 |
| Betamethasone 17-Propionate | 449.2 | 355.2 | 200 | 25 |
| This compound | 454.2 | 434.2 | 200 | 15 |
| This compound | 454.2 | 355.2 | 200 | 25 |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for Betamethasone 17-Propionate analysis.
Signaling Pathway Diagram
Not applicable for this analytical method development application note.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative determination of betamethasone 17-propionate in biological matrices. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results by compensating for matrix effects and variations in sample preparation and instrument response. This method is well-suited for regulated bioanalysis in support of preclinical and clinical studies.
References
Application Note: Quantification of Betamethasone in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone (B1666872) is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. Accurate quantification of betamethasone in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of betamethasone in human plasma. The use of a stable isotope-labeled internal standard, betamethasone-d5 (B12408109), ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
Materials and Reagents
-
Betamethasone reference standard (≥98% purity)
-
Betamethasone-d5 (d5-BTM) internal standard (IS)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid, analytical grade
-
Diisopropyl ether or methyl tert-butyl ether (MTBE)
-
Human plasma (drug-free, collected with anticoagulant)
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of betamethasone and betamethasone-d5 in methanol at a concentration of 1 mg/mL.
-
Working Solutions:
-
Prepare a series of betamethasone working solutions by serial dilution of the stock solution with 50% methanol to create calibration standards.
-
Prepare a betamethasone-d5 working solution by diluting the stock solution with methanol.
-
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate betamethasone working solutions to create calibration standards at concentrations ranging from 0.5 to 250 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample (standard, QC, or unknown), add 25 µL of the betamethasone-d5 internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 6 mL of diisopropyl ether.
-
Vortex mix for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 125 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 x 125 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and 0.05 mM ammonium (B1175870) formate (B1220265) (90:10, v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 60 µL
-
Column Temperature: 28°C
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Betamethasone: m/z 393.3 → 373.2[1]
-
Betamethasone-d5: m/z 398.3 → 378.2 (Predicted based on a +5 Da shift)
-
-
Source Temperature: 120°C
-
Desolvation Temperature: 300°C
-
Capillary Voltage: 3 kV
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Chromatography | |
| Column | C8 Reversed-Phase (4.6 x 125 mm, 5 µm) |
| Mobile Phase | Methanol : 0.05 mM Ammonium Formate (90:10, v/v)[1] |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 60 µL[1] |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Betamethasone Transition | m/z 393.3 → 373.2[1] |
| Betamethasone-d5 IS Transition | m/z 398.3 → 378.2 |
| Capillary Voltage | 3 kV[1] |
| Source Temperature | 120°C[1] |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 2 - 250 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Precision (CV%) | < 15%[1] |
| Accuracy (RE%) | Within ±15%[1] |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS[1] |
| Stability (Freeze-thaw, Short-term) | Stable[1] |
Visualizations
Caption: Workflow for the quantification of betamethasone in plasma.
Caption: Relationship between analytical components for accurate quantification.
References
Application Notes and Protocols for Corticosteroid Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of corticosteroids in human urine for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
The accurate quantification of corticosteroids in urine is crucial for various applications, including clinical diagnostics, monitoring of therapeutic drug administration, and anti-doping control. The choice of sample preparation method is critical to remove interfering matrix components and to concentrate the analytes of interest, thereby ensuring the sensitivity and reliability of the analytical method. This document outlines three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the "Dilute-and-Shoot" method. Additionally, a protocol for derivatization required for GC-MS analysis is provided.
Quantitative Data Summary
The following tables summarize the performance of different sample preparation methods for the analysis of various corticosteroids in urine.
Table 1: Performance Data for Solid-Phase Extraction (SPE)
| Corticosteroid | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Analytical Method | Reference |
| Cortisol | >94.6 | 0.5 | 2 | LC-UV | [1] |
| Cortisone (B1669442) | >94.6 | 0.5 | 2 | LC-UV | [1] |
| Corticosterone | >94.6 | 0.5 | 2 | LC-UV | [1] |
| Prednisolone (B192156) | >82 | - | 8.0 | HPLC | [2] |
| 9 Synthetic Corticosteroids | 81-99 (absolute) | - | 1-3 µg/L | LC-MS/MS | [3] |
| Triamcinolone Acetonide | 96-103 (relative) | - | 1 µg/L | LC-MS/MS | [3] |
| Flumethasone | 96-103 (relative) | - | 1 µg/L | LC-MS/MS | [3] |
| Dexamethasone | 96-103 (relative) | - | 1 µg/L | LC-MS/MS | [3] |
| Betamethasone | 96-103 (relative) | - | 1 µg/L | LC-MS/MS | [3] |
| Prednisone | 96-103 (relative) | - | 3 µg/L | LC-MS/MS | [3] |
| Prednisolone | 96-103 (relative) | - | 3 µg/L | LC-MS/MS | [3] |
| Beclomethasone | 113 (relative) | - | 1 µg/L | LC-MS/MS | [3] |
| Cortisol | 29.4 (process efficiency) | - | 2.5 | UPLC-TOF-MS | [4] |
| 6β-hydroxycortisol | 23.0 (process efficiency) | - | 10 | UPLC-TOF-MS | [4] |
Table 2: Performance Data for Liquid-Liquid Extraction (LLE)
| Corticosteroid | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Analytical Method | Reference |
| 9 Corticosteroids | ≥85 | - | 10 | HPLC-Thermospray LC/MS | [5] |
Table 3: Performance Data for Dilute-and-Shoot
| Corticosteroid | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Analytical Method | Reference |
| Urinary Free Cortisol | 93.3-109 | - | 0.625 | LC-MS/MS | [6] |
| Cortisol, Cortisone & Metabolites | - | - | - | LC-MS/MS | [7][8][9] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol is a general procedure and may require optimization for specific corticosteroids or LC-MS/MS systems.
1. Materials:
-
SPE Cartridges: Mixed-mode polymeric strong anion exchange (e.g., Oasis MAX) or C18 cartridges.
-
Urine sample
-
Internal Standard (IS) solution (e.g., deuterated corticosteroid)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Acetate (B1210297) buffer (0.33 M, pH 5.1)
-
Ammonia (B1221849) solution (0.1 M in water and 0.1 M in methanol)
-
Methanol
-
Water (LC-MS grade)
-
Formic acid
-
Centrifuge
-
Nitrogen evaporator
2. Procedure:
-
Sample Pre-treatment:
-
Centrifuge 3 mL of urine at 2000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add the internal standard.
-
Adjust the pH to 5.1 with acetate buffer.
-
Add β-glucuronidase/arylsulfatase and incubate overnight at 37°C for enzymatic hydrolysis of conjugated corticosteroids.[3]
-
Centrifuge the hydrolyzed sample.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE column (e.g., Oasis MAX, 150 mg) with 1 mL of methanol, followed by 1 mL of water, and then 1 mL of 0.33 M acetate buffer.[10]
-
-
Sample Loading:
-
Load the 3 mL of the pre-treated urine sample onto the conditioned SPE column.[10]
-
-
Washing:
-
Wash the column with 1 mL of water.
-
Further wash with 6 mL of 0.1 M ammonia in water.[10]
-
-
Elution:
-
Elute the corticosteroids with 2 mL of 0.1 M ammonia in methanol.[10]
-
-
Evaporation and Reconstitution:
Workflow Diagram for SPE:
Protocol 2: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis
This protocol is a general procedure and may require optimization.
1. Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
Buffer (e.g., pH 9)
-
Diethyl ether (or other suitable organic solvent)
-
Centrifuge
-
Nitrogen evaporator
-
Mobile phase for reconstitution
2. Procedure:
-
Sample Preparation:
-
To 5 mL of urine, add the internal standard.
-
Adjust the pH to 9 with a suitable buffer.[5]
-
-
Extraction:
-
Add 10 mL of diethyl ether and vortex for 10 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction process on the aqueous layer with a fresh portion of diethyl ether.
-
Combine the organic extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Workflow Diagram for LLE:
Protocol 3: Dilute-and-Shoot for LC-MS/MS Analysis
This is a simplified method suitable for high-throughput screening.
1. Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
Methanol/water solution (50:50, v/v)
-
Centrifuge
2. Procedure:
-
Dilution:
-
Mix 50 µL of urine sample with 200 µL of a 50% methanol/water solution containing the internal standard.[6]
-
-
Centrifugation:
-
Vortex the mixture.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.
-
Workflow Diagram for Dilute-and-Shoot:
Protocol 4: Derivatization for GC-MS Analysis
This protocol describes the formation of trimethylsilyl (B98337) (TMS) derivatives.
1. Materials:
-
Dried urine extract (from SPE or LLE)
-
Derivatization reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as ammonium (B1175870) iodide (NH4I) and a reducing agent like dithiothreitol (B142953) (DTT). A common mixture is MSTFA:NH4I:DTT (1000:2:4, v/w/w).
-
Heating block or oven
2. Procedure:
-
Reagent Addition:
-
To the dried urine extract, add 100 µL of the derivatization reagent mixture.
-
-
Reaction:
-
Cap the vial tightly and heat at 60-80°C for 20-30 minutes.
-
-
Analysis:
-
Cool the sample to room temperature before injecting into the GC-MS system.
-
Workflow Diagram for GC-MS Derivatization:
Conclusion
The selection of an appropriate sample preparation method for corticosteroid analysis in urine depends on the specific requirements of the assay, including the desired sensitivity, selectivity, sample throughput, and available instrumentation. Solid-phase extraction offers excellent cleanup and concentration, leading to high sensitivity and specificity. Liquid-liquid extraction is a classic and effective method, though it can be more labor-intensive. The dilute-and-shoot approach is the simplest and fastest, making it ideal for high-throughput screening, but may be more susceptible to matrix effects. For GC-MS analysis, a derivatization step is mandatory to ensure the volatility of the corticosteroids. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and validate robust and reliable methods for corticosteroid analysis in urine.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple liquid chromatography method for the rapid simultaneous determination of prednisolone and cortisol in plasma and urine using hydrophilic lipophilic balanced solid phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of cortisol and 6β-hydroxycortisol in urine by fully automated SPE and ultra-performance LC coupled with electrospray and atmospheric pressure chemical ionization (ESCi)-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of corticosteroids in urine by HPLC and thermospray LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A dilute and shoot method for urinary free cortisol analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of human urinary cortisol, cortisone and relative phase II metabolites by dilute-and-shoot LC-MS/MS analysis: an application to adrenal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iris.unito.it [iris.unito.it]
- 10. files.core.ac.uk [files.core.ac.uk]
Application Notes: Utilizing Betamethasone 17-Propionate-d5 in Pharmacokinetic Studies
Introduction
Betamethasone (B1666872) is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] It is clinically used in various forms, such as betamethasone dipropionate and betamethasone phosphate, to treat a wide range of conditions including dermatological disorders, allergic states, and autoimmune diseases.[1][3] Pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug, thereby informing dosing regimens and ensuring therapeutic efficacy and safety.
The accurate quantification of betamethasone and its active metabolites, such as Betamethasone 17-Propionate (B17P), in biological matrices is a critical challenge in these studies.[4] Biological samples like plasma are complex, containing numerous endogenous compounds that can interfere with analysis, leading to matrix effects such as ion suppression or enhancement in mass spectrometry.[5]
The Role of a Deuterated Internal Standard
To overcome these analytical challenges, the use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] Betamethasone 17-Propionate-d5 is an ideal internal standard for the quantification of Betamethasone 17-Propionate.
An ideal deuterated IS is chemically identical to the analyte but has a higher mass due to the replacement of hydrogen atoms with deuterium.[5] This mass shift allows the mass spectrometer to distinguish between the analyte and the IS.[5] Because they share near-identical physicochemical properties, the analyte and the deuterated IS co-elute during chromatography and experience the same behavior during sample preparation (e.g., extraction) and ionization.[5][7][8] This co-behavior allows the IS to accurately compensate for variations in sample extraction recovery, matrix effects, and instrument response, leading to highly accurate and precise quantification.[5][8][9] The use of a stable isotope-labeled internal standard is recommended by regulatory agencies for bioanalytical method validation.[6][9]
Signaling Pathway of Betamethasone
Betamethasone, as a glucocorticoid, exerts its effects primarily through genomic pathways by binding to the cytoplasmic glucocorticoid receptor (GR).[2][10] Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA to modulate the transcription of target genes.[10] This leads to the increased expression of anti-inflammatory proteins, such as lipocortin-1 (annexin-1), and the suppression of pro-inflammatory transcription factors like NF-κB.[10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 4. Pharmacokinetics of betamethasone and betamethasone 17-monopropionate in Chinese healthy volunteers after intramuscular injection of betamethasone phosphate/betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. texilajournal.com [texilajournal.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
Application Note: Solid-Phase Extraction of Betamethasone and its Metabolites from Biological Matrices
Introduction
Betamethasone (B1666872) is a potent synthetic glucocorticoid used to treat a variety of inflammatory conditions. Monitoring its metabolic fate is crucial in pharmaceutical development, clinical diagnostics, and anti-doping control. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of betamethasone and its metabolites from complex biological matrices such as urine and plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This application note provides a detailed protocol for the solid-phase extraction of betamethasone and its metabolites.
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to separate components of a mixture. A sample is passed through a solid sorbent, and the analytes of interest are retained on the sorbent. Interfering substances are washed away, and the purified analytes are then eluted with a suitable solvent. The choice of sorbent and solvents is critical for achieving high recovery and purity. For corticosteroids like betamethasone, reversed-phase sorbents such as C18 or polymeric sorbents are commonly employed.[4]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific applications and matrices.
1. Materials and Reagents
-
SPE Cartridges: C18 or Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., Oasis HLB)[4][5]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl Acetate (B1210297) (HPLC grade)[6]
-
Water (HPLC grade)
-
Formic Acid
-
Ammonium Hydroxide
-
β-glucuronidase from Helix pomatia (for urine samples)[1][7]
-
Phosphate (B84403) Buffer (pH 7)
-
Internal Standard (IS) solution (e.g., a deuterated analog of betamethasone)
2. Sample Preparation (Urine)
-
To 2 mL of urine, add 1 mL of phosphate buffer (pH 7).
-
Add 50 µL of β-glucuronidase solution.
-
Incubate the mixture at 55°C for 3 hours to hydrolyze conjugated metabolites.[1][7]
-
Allow the sample to cool to room temperature.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.
-
Add an appropriate amount of internal standard to the supernatant.
3. Solid-Phase Extraction (SPE) Procedure
The following steps outline the SPE procedure for the extraction of betamethasone and its metabolites.
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Ensure the sorbent bed does not run dry.[8]
-
Equilibration: Equilibrate the cartridge with 3 mL of the initial mobile phase or a buffer similar to the sample matrix.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge to remove interfering substances.
-
Wash with 3 mL of water.
-
Wash with 3 mL of 20% methanol in water.[5]
-
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes to remove residual water.
-
Elution: Elute the analytes of interest with 2 x 1.5 mL of a suitable elution solvent. A common elution solvent is ethyl acetate or a mixture of ethyl acetate and methanol.[5][6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.[5]
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of betamethasone and its metabolites using SPE followed by LC-MS/MS, as reported in various studies.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | LLOQ (ng/mL) | Linearity (ng/mL) | Reference |
| Betamethasone | Plasma | Not Specified | ~100 | 0.5 | 0.5 - 50 | [9] |
| Betamethasone Acetate | Plasma | Not Specified | Not Reported | 1.0 | 1.0 - 20 | [9] |
| Betamethasone 17-monopropionate | Plasma | Not Specified | Not Reported | ~0.04 | 0.04 - 2.09 | [10] |
| Betamethasone 21-monopropionate | Plasma | Not Specified | Not Reported | ~0.1 | 0.1 - 2.41 | [10] |
| Betamethasone Dipropionate | Plasma | Not Specified | Not Reported | ~0.06 | 0.06 - 29.2 | [10] |
| Betamethasone Sodium Phosphate | Plasma | MCX | Not Reported | ~1.3 | 1.3 - 210 | [10] |
| Cortisol | Urine | C18 | 92.9 ± 4.4 | ~3.2 | up to 128 | [11] |
Note: LLOQ (Lower Limit of Quantification) values were converted to ng/mL for consistency where necessary.
Workflow Diagram
Caption: Solid-Phase Extraction Workflow for Betamethasone Metabolites.
References
- 1. Detection and characterization of betamethasone metabolites in human urine by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 2. Optimization of solid phase extraction clean up and validation of quantitative determination of corticosteroids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. Detection and characterization of betamethasone metabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selectscience.net [selectscience.net]
- 9. mipropiolio.wordpress.com [mipropiolio.wordpress.com]
- 10. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Routine high-performance liquid chromatographic determination of urinary unconjugated cortisol using solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Betamethasone 17-Propionate-d5 in Doping Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of betamethasone (B1666872) 17-propionate in urine samples for doping control purposes, utilizing betamethasone 17-propionate-d5 as an internal standard. This method is designed to meet the stringent requirements of anti-doping laboratories and can be adapted for pharmacokinetic studies.
Introduction
Betamethasone is a potent glucocorticoid with anti-inflammatory properties. Its use is regulated in competitive sports by the World Anti-Doping Agency (WADA) due to its potential for performance enhancement. Glucocorticoids are prohibited in-competition when administered by systemic routes (oral, intramuscular, intravenous, or rectal).[1] The detection and quantification of betamethasone and its metabolites, such as betamethasone 17-propionate, in urine are critical for enforcing these regulations. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.
This document outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of betamethasone 17-propionate in human urine.
Experimental Protocols
Materials and Reagents
-
Analytes: Betamethasone 17-propionate, this compound (Internal Standard - IS)
-
Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
β-glucuronidase from E. coli
-
Phosphate (B84403) buffer (pH 7)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)
-
Sample Preparation
-
Urine Sample Collection: Collect urine samples in sterile containers. Samples can be stored at -20°C until analysis.
-
Enzymatic Hydrolysis:
-
Pipette 2 mL of urine into a glass tube.
-
Add 1 mL of phosphate buffer (pH 7).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex and incubate at 55°C for 2 hours to cleave glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
-
Internal Standard Spiking: Add a known concentration of this compound solution in methanol to each sample.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. Instrument conditions should be optimized for the specific equipment used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Optimized for the specific instrument |
MRM Transitions:
The protonated molecule [M+H]⁺ is used as the precursor ion. The fragmentation of betamethasone 17-propionate often involves the loss of the propionate (B1217596) group and subsequent water and HF losses.[2]
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Betamethasone 17-propionate | 449.2 | 393.2 | 373.2 | Optimized (e.g., 15-25) |
| This compound | 454.2 | 398.2 | 378.2 | Optimized (e.g., 15-25) |
Note: Collision energies should be optimized for the specific mass spectrometer being used to achieve the best sensitivity and fragmentation pattern.
Data Presentation and Validation
Method validation should be performed according to international guidelines to ensure reliability.
Calibration Curve
Prepare calibration standards in drug-free urine and process them as described in the sample preparation protocol. The calibration curve should be linear over the expected concentration range of the analyte.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Range | 0.5 - 50 ng/mL |
Precision and Accuracy
Analyze quality control (QC) samples at low, medium, and high concentrations in replicate to determine the intra- and inter-day precision and accuracy.
| Parameter | Acceptance Criteria |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | ± 15% |
Recovery
The extraction recovery of the analyte and internal standard should be consistent and reproducible.
| Parameter | Typical Value |
| Extraction Recovery | > 80% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
| Parameter | Typical Value |
| LOD | 0.1 ng/mL |
| LOQ | 0.5 ng/mL |
Visualization of Experimental Workflow
Caption: Analytical workflow for the determination of Betamethasone 17-propionate in urine.
Signaling Pathway (Illustrative)
The following diagram illustrates the general mechanism of action of glucocorticoids.
References
Application Note & Protocol: UPLC-MS/MS Method for Adrenal Steroid Profiling in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate measurement of steroid hormones is crucial for diagnosing and managing a wide range of endocrine disorders, including congenital adrenal hyperplasia (CAH), Cushing's syndrome, and primary aldosteronism.[1][2] Steroidogenesis is a complex process involving a cascade of enzymatic reactions, and disruptions at any point can lead to significant physiological consequences.[3][4] Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has become the gold standard for steroid analysis, offering superior sensitivity and specificity over traditional immunoassays, which can be limited by cross-reactivity.[1][5][6] This application note provides a detailed protocol for the simultaneous quantification of a panel of key adrenal steroids in human plasma using UPLC-MS/MS. The method is designed to be robust, sensitive, and suitable for clinical research applications.
Adrenal Steroid Biosynthesis Pathway
The synthesis of adrenal steroids begins with cholesterol and proceeds through a series of enzymatic conversions within the adrenal cortex.[3][7][8] The specific hormones produced are localized to different zones of the adrenal cortex.[4][7] Understanding this pathway is fundamental for interpreting steroid profiles and diagnosing enzymatic deficiencies.
Caption: A simplified diagram of the adrenal steroid biosynthesis pathway.
Experimental Protocol
This protocol details the steps for sample preparation, UPLC separation, and MS/MS detection of adrenal steroids in human plasma.
Sample Preparation (Supported Liquid Extraction - SLE)
Supported liquid extraction is a reliable method for removing proteins and phospholipids (B1166683) from plasma samples, ensuring a clean extract for analysis.[1][9]
-
Sample Thawing and Aliquoting: Thaw plasma samples, calibrators, and quality controls on ice. Vortex to ensure homogeneity. Aliquot 100 µL of each into a 96-well plate.[1]
-
Internal Standard Spiking: Add 10 µL of an internal standard working solution (containing deuterated analogues of the target steroids) to each well.
-
Protein Precipitation: Add 200 µL of acetonitrile (B52724) to each well and vortex for 1 minute to precipitate proteins.[1]
-
SLE Plate Loading: Load the entire contents of each well onto a 96-well SLE plate. Allow the samples to absorb into the sorbent for 5 minutes.[1]
-
Elution: Place a 96-well collection plate under the SLE plate. Add 1 mL of methyl tert-butyl ether (MTBE) to each well and allow it to percolate through by gravity.[1]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.[1]
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water. Seal the plate and vortex for 1 minute before placing it in the autosampler for analysis.[1]
UPLC Conditions
A UPLC system provides rapid and high-resolution separation of structurally similar steroids.[10][11]
-
UPLC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.[1]
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.6 µm) is commonly used.[12]
-
Mobile Phase B: Methanol.[9]
-
Gradient: A typical gradient starts with a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the steroids, followed by a re-equilibration step.
MS/MS Conditions
A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in quantifying low-level hormones.[1]
-
MS System: A triple quadrupole mass spectrometer.[1]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[17] Atmospheric pressure chemical ionization (APCI) can also be employed.[15]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each steroid and its internal standard.
-
Key Parameters: Optimization of parameters such as capillary voltage, desolvation temperature, and gas flows is crucial for achieving optimal sensitivity.[11]
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.
Caption: An overview of the UPLC-MS/MS workflow for steroid profiling.
Data Presentation
The performance of the UPLC-MS/MS method is typically evaluated based on several key parameters, including the lower limit of quantification (LLOQ), recovery, and precision.[10]
Table 1: Typical Lower Limits of Quantification (LLOQ) for a Panel of Adrenal Steroids
| Steroid | LLOQ (ng/mL) |
| Cortisol | 0.05 - 1.0 |
| Cortisone | 0.1 - 2.0 |
| Aldosterone | 0.01 - 0.1 |
| Corticosterone | 0.05 - 0.5 |
| 11-Deoxycortisol | 0.05 - 0.2 |
| 17α-Hydroxyprogesterone | 0.05 - 0.2 |
| Progesterone | 0.02 - 0.1 |
| Androstenedione | 0.05 - 0.2 |
| Dehydroepiandrosterone (DHEA) | 0.1 - 0.5 |
| Testosterone | 0.01 - 0.1 |
Note: LLOQ values can vary depending on the specific instrumentation and method optimization.
Table 2: Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.99[10][18] |
| Precision (CV%) | < 15-20%[10][18] |
| Accuracy/Recovery | 85-115% of nominal concentration[15][18] |
| Matrix Effect | Within acceptable limits, monitored by internal standards |
| Carryover | Minimal to none in blank injections after high concentration samples |
Conclusion
This UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the comprehensive profiling of adrenal steroids in human plasma.[10][18] The detailed protocol and workflow diagrams offer a clear guide for researchers and clinicians to implement this powerful analytical technique. The ability to simultaneously measure multiple steroids from a single sample is invaluable for understanding the complexities of the adrenal steroidogenic pathway and for the accurate diagnosis and monitoring of endocrine disorders.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. UpToDate 2018 [doctorabad.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. youtube.com [youtube.com]
- 10. Measurement of twenty-one serum steroid profiles by UPLC-MS/MS for the diagnosis and monitoring of congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. lcms.cz [lcms.cz]
- 13. medrxiv.org [medrxiv.org]
- 14. protocols.io [protocols.io]
- 15. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note: High-Throughput Bioanalytical Method for the Quantification of Betamethasone 17-Propionate in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Introduction
Betamethasone (B1666872) 17-propionate is a potent synthetic glucocorticoid used in various topical dermatological preparations for its anti-inflammatory and immunosuppressive properties. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and sensitive bioanalytical method for the determination of Betamethasone 17-Propionate in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Betamethasone 17-Propionate-d5, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.[1][2][3] This method is intended for researchers, scientists, and drug development professionals requiring a validated protocol for bioanalytical studies.
While a specific published method detailing the use of this compound as an internal standard was not identified, this document outlines a comprehensive protocol based on established methodologies for the analysis of Betamethasone 17-Propionate in biological samples.[4][5]
Principle
The method involves the extraction of Betamethasone 17-Propionate and the internal standard, this compound, from human plasma via liquid-liquid extraction (LLE). The extracted samples are then analyzed by reverse-phase LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.
Materials and Reagents
-
Analytes and Internal Standard:
-
Betamethasone 17-Propionate (Reference Standard)
-
This compound (Internal Standard)
-
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Betamethasone 17-Propionate and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Betamethasone 17-Propionate stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 3 min, hold at 95% B for 1 min, return to 50% B for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Betamethasone 17-Propionate: m/z 449.2 → 355.2 |
| This compound: m/z 454.2 → 360.2 | |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Note: The specific MRM transitions should be optimized for the instrument used.
Method Validation Summary
The following tables summarize the typical performance characteristics of a validated bioanalytical method for Betamethasone 17-Propionate. While a specific validation report for a method using the d5-labeled internal standard was not available, the data presented are representative of what is expected for such an assay based on similar validated methods.[4][5]
Table 1: Linearity and Range
| Analyte | Range (ng/mL) | r² |
| Betamethasone 17-Propionate | 0.1 - 50 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |
| Low | 0.3 | < 15 | < 15 | 85 - 115 |
| Medium | 10 | < 15 | < 15 | 85 - 115 |
| High | 40 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| Betamethasone 17-Propionate | Low | 85 - 95 | 90 - 110 |
| High | 85 - 95 | 90 - 110 | |
| This compound | - | 85 - 95 | 90 - 110 |
Table 4: Stability
| Stability Condition | Duration | Temperature (°C) | Stability (%) |
| Short-term (Bench-top) | 4 hours | Room Temperature | 85 - 115 |
| Long-term | 30 days | -80 | 85 - 115 |
| Freeze-Thaw (3 cycles) | - | -80 to RT | 85 - 115 |
| Post-preparative (Autosampler) | 24 hours | 4 | 85 - 115 |
Visualization of Experimental Workflow and Signaling Pathway
Caption: Bioanalytical workflow for Betamethasone 17-Propionate.
Caption: Analyte and Internal Standard relationship.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Betamethasone 17-Propionate in human plasma. The use of a deuterated internal standard, this compound, is critical for achieving the high accuracy and precision required for regulated bioanalysis. The presented protocol and performance characteristics demonstrate that this method is suitable for pharmacokinetic and bioequivalence studies of formulations containing Betamethasone 17-Propionate.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. researchgate.net [researchgate.net]
- 3. accesson.kr [accesson.kr]
- 4. researchgate.net [researchgate.net]
- 5. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Betamethasone Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical method development and validation for the determination of betamethasone (B1666872) and its degradation products. The information is compiled to assist in establishing a robust stability-indicating assay crucial for the quality control and stability assessment of betamethasone drug substances and products.
Introduction
Betamethasone is a potent glucocorticoid steroid used for its anti-inflammatory and immunosuppressive properties. Like many pharmaceuticals, betamethasone can degrade under various environmental conditions such as heat, light, humidity, and in the presence of acids or bases. This degradation can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, a validated stability-indicating analytical method is essential to separate and quantify betamethasone from its degradation products, ensuring the safety and efficacy of the pharmaceutical product.[1][2]
This document outlines a high-performance liquid chromatography (HPLC) method that has been demonstrated to be effective in resolving betamethasone from its known degradation products and process-related impurities. The protocol is based on established and validated methods found in the scientific literature.[1][2][3][4][5][6]
Analytical Method: Stability-Indicating HPLC
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a widely accepted technique for the analysis of betamethasone and its degradation products.[1][2][3][7][8] The method detailed below is a gradient elution method that provides good resolution between the parent drug and its impurities.
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These conditions have been shown to be effective for the separation of betamethasone and its degradation products.[1][3][5][6]
| Parameter | Recommended Conditions |
| Column | Altima C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | Water: Tetrahydrofuran: Acetonitrile (90:4:6 v/v/v) |
| Mobile Phase B | Acetonitrile: Tetrahydrofuran: Water: Methanol (74:2:4:20 v/v/v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 35 | |
| 50 | |
| 52 | |
| 60 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | 50°C |
Quantitative Data Summary
The following table summarizes the typical performance of the stability-indicating HPLC method for betamethasone and its known related substances.[1][3][4][5][6]
| Compound | Retention Time (min) (Approx.) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Betamethasone | 18.5 | 0.07 - 200 | 0.02 | 0.07 |
| Betamethasone 17-propionate | 22.1 | 0.07 - 200 | 0.02 | 0.07 |
| Betamethasone 21-propionate | 23.5 | 0.07 - 200 | 0.02 | 0.07 |
| Betamethasone 17-propionate-21-acetate | 28.3 | 0.07 - 200 | 0.02 | 0.07 |
Experimental Protocols
Protocol for Stability-Indicating HPLC Analysis
This protocol details the steps for preparing solutions and performing the HPLC analysis.
3.1.1. Reagents and Materials
-
Betamethasone reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Water (HPLC grade, purified)
-
Volumetric flasks and pipettes
-
HPLC vials
-
0.45 µm syringe filters
3.1.2. Preparation of Mobile Phases
-
Mobile Phase A: Mix 900 mL of water, 40 mL of tetrahydrofuran, and 60 mL of acetonitrile. Degas before use.
-
Mobile Phase B: Mix 740 mL of acetonitrile, 20 mL of tetrahydrofuran, 40 mL of water, and 200 mL of methanol. Degas before use.
3.1.3. Preparation of Standard Solution (100 µg/mL)
-
Accurately weigh about 25 mg of Betamethasone reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent (typically a mixture of mobile phases).
-
Pipette 1 mL of this stock solution into a 10 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of 100 µg/mL.
3.1.4. Preparation of Sample Solution
The sample preparation will depend on the formulation (e.g., cream, ointment, tablet). A generic procedure for a topical cream is provided below.[7]
-
Accurately weigh a portion of the cream equivalent to 1 mg of betamethasone into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and vortex until the cream is dispersed.
-
Sonicate for 15 minutes to ensure complete extraction of the drug.
-
Allow the solution to cool to room temperature and then dilute to volume with the diluent.
-
Centrifuge a portion of the solution at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3.1.5. Chromatographic Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is stable.
-
Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention times and peak areas).
-
Inject the sample solutions.
-
Identify and quantify the degradation products based on their retention times relative to the betamethasone peak.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1][3][9] These studies involve subjecting the drug substance or product to stress conditions to induce degradation.
3.2.1. Stress Conditions
-
Acid Hydrolysis: Reflux the drug solution in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug solution in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug or drug product to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and fluorescent light for an appropriate duration (e.g., as per ICH Q1B guidelines).
3.2.2. Procedure
-
Prepare separate solutions of betamethasone (e.g., 1 mg/mL) for each stress condition.
-
After exposure to the stress condition, neutralize the acidic and basic solutions.
-
Dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL) with the diluent.
-
Analyze the stressed samples using the stability-indicating HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the area of the betamethasone peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of betamethasone degradation products.
Caption: Workflow for HPLC analysis of betamethasone.
Forced Degradation Workflow
This diagram outlines the process of conducting forced degradation studies.
Caption: Forced degradation study workflow.
Betamethasone Degradation Pathway
The primary degradation pathway for betamethasone esters like betamethasone dipropionate involves hydrolysis.[9][10]
Caption: Hydrolytic degradation of betamethasone dipropionate.
Conclusion
The provided application notes and protocols describe a robust and validated stability-indicating HPLC method for the analysis of betamethasone and its degradation products. Adherence to these protocols will enable researchers, scientists, and drug development professionals to accurately assess the stability of betamethasone in various formulations and ensure the quality and safety of the final drug product. The method is sensitive, specific, and capable of separating the main active ingredient from its potential degradation products formed under various stress conditions.[1][3]
References
- 1. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation | Semantic Scholar [semanticscholar.org]
- 6. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation – ScienceOpen [scienceopen.com]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Skin Deposition Study of Betamethasone and its Metabolites Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone (B1666872) is a potent synthetic glucocorticoid widely used in topical formulations to treat inflammatory skin conditions such as eczema and psoriasis.[1][2] Its therapeutic efficacy is dependent on its ability to penetrate the stratum corneum and deposit in the viable layers of the skin, the epidermis and dermis. Understanding the skin deposition kinetics of betamethasone and its metabolites is crucial for optimizing drug delivery, ensuring therapeutic efficacy, and minimizing systemic absorption and potential side effects. Betamethasone is often formulated as a prodrug, such as betamethasone dipropionate (BDP) or betamethasone valerate (B167501) (BMV), which are metabolized to the active betamethasone within the skin.[3]
This document provides detailed application notes and protocols for conducting in vitro and in vivo skin deposition studies of betamethasone and its metabolites. It emphasizes the use of deuterated internal standards, such as D5-betamethasone, for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the quantitative data.
Principle of Skin Deposition Studies
Skin deposition studies aim to quantify the amount of a topically applied substance and its metabolites that have penetrated into and are retained within the different layers of the skin (stratum corneum, epidermis, and dermis) over time. These studies are essential for evaluating the bioavailability of topical dermatological products. Two primary methods are employed for these studies:
-
In Vitro Permeation Testing (IVPT) using Franz diffusion cells is a widely accepted method for screening topical formulations and studying the permeation and deposition of drugs in the skin.[4][5][6][7][8] This method involves mounting a section of excised human or animal skin between a donor and a receptor chamber. The formulation is applied to the outer surface of the skin (stratum corneum), and the amount of drug that permeates through the skin into the receptor fluid and deposits in the different skin layers is measured over time.
-
In Vivo Tape Stripping is a minimally invasive technique used to progressively remove layers of the stratum corneum after topical application of a formulation on human volunteers.[9][10][11][12][13] The amount of drug present on each tape strip is quantified to provide a concentration gradient of the drug within the stratum corneum. This method is valuable for assessing the in vivo performance of topical products.
Experimental Protocols
In Vitro Skin Deposition using Franz Diffusion Cells
This protocol describes the determination of betamethasone and its metabolite deposition in excised human or porcine skin using vertical Franz diffusion cells.
Materials:
-
Franz Diffusion Cells (with appropriate orifice diameter and receptor volume)
-
Excised human or porcine skin (full-thickness or dermatomed)
-
Receptor solution (e.g., phosphate-buffered saline (PBS) with a solubility enhancer like polysorbate 80, if necessary)
-
Betamethasone formulation to be tested
-
Deuterated betamethasone (e.g., D5-betamethasone) internal standard solution
-
Acetonitrile, methanol, and other HPLC-grade solvents
-
Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase preparation
-
Homogenizer (e.g., bead beater or ultrasonic probe)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Skin Preparation: Thaw frozen excised skin at room temperature. Cut the skin into sections large enough to be mounted on the Franz diffusion cells. If using full-thickness skin, carefully remove any subcutaneous fat.
-
Franz Cell Assembly: Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor compartment. Ensure there are no air bubbles between the skin and the receptor solution.
-
Temperature Equilibration: Equilibrate the assembled Franz cells in a circulating water bath to maintain the skin surface temperature at 32°C.
-
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the betamethasone formulation evenly onto the surface of the skin in the donor chamber.
-
Sampling: At predetermined time points (e.g., 2, 4, 8, 12, and 24 hours), dismantle the Franz cells.
-
Skin Surface Cleaning: Carefully clean the skin surface to remove any unabsorbed formulation. This can be done using a cotton swab soaked in a suitable solvent.
-
Stratum Corneum Separation (Tape Stripping): Sequentially apply and remove adhesive tapes to the treated skin area to separate the stratum corneum.
-
Epidermis and Dermis Separation: Separate the epidermis from the dermis by heat treatment (e.g., immersing the skin in hot water at 60°C for 1-2 minutes) or by enzymatic digestion.
-
Tissue Homogenization: Mince each skin layer (stratum corneum tapes, epidermis, and dermis) and place it in a homogenization tube. Add a known volume of extraction solvent (e.g., acetonitrile/water mixture) containing the deuterated internal standard. Homogenize the tissue until it is fully dispersed.
-
Extraction and Sample Preparation: Centrifuge the homogenates to pellet the tissue debris. Collect the supernatant and evaporate it to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the LC-MS/MS mobile phase.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the quantification of betamethasone and its metabolites.
LC-MS/MS Analysis of Betamethasone and Metabolites
Instrumentation:
-
Liquid Chromatograph (LC) system with a binary pump and autosampler.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 5 µm).[14][[“]]
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Betamethasone: Precursor ion > Product ion (specific m/z values to be determined based on the instrument).
-
Betamethasone Metabolite (e.g., Betamethasone-17-propionate): Precursor ion > Product ion.
-
D5-Betamethasone (Internal Standard): Precursor ion > Product ion.
-
-
Optimization: Optimize the cone voltage and collision energy for each analyte and the internal standard.
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of betamethasone and its metabolites in the skin samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The quantitative data obtained from the skin deposition studies should be summarized in clear and concise tables to facilitate comparison between different formulations or experimental conditions.
Table 1: In Vitro Skin Deposition of Betamethasone from Different Formulations after 24 hours.
| Formulation | Stratum Corneum (ng/cm²) | Epidermis (ng/cm²) | Dermis (ng/cm²) | Total Deposition (ng/cm²) |
| Cream | 150 ± 25 | 80 ± 15 | 40 ± 8 | 270 ± 48 |
| Ointment | 250 ± 40 | 120 ± 20 | 60 ± 10 | 430 ± 70 |
| Gel | 120 ± 20 | 60 ± 10 | 30 ± 5 | 210 ± 35 |
Data are presented as mean ± standard deviation (n=6). This is example data and does not represent actual experimental results.
Table 2: In Vivo Stratum Corneum Deposition of Betamethasone Dipropionate (BDP) over Time. [16]
| Time (hours) | BDP in Stratum Corneum (ng/cm²) - Formulation A (Cream) | BDP in Stratum Corneum (ng/cm²) - Formulation B (Suspension) |
| 1 | 125 ± 30 | 80 ± 20 |
| 2 | 180 ± 45 | 110 ± 25 |
| 4 | 160 ± 35 | 95 ± 22 |
| 8 | 110 ± 25 | 70 ± 15 |
Data are presented as mean ± standard deviation (n=10). This is example data based on trends reported in the literature and does not represent actual experimental results.[16]
Mandatory Visualization
Glucocorticoid Receptor Signaling Pathway
Betamethasone exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of skin cells.[17][18][19][20][21] This binding leads to a conformational change in the receptor, its translocation to the nucleus, and subsequent modulation of gene transcription.[17][18][19][20][21] The activated GR can increase the expression of anti-inflammatory proteins and decrease the expression of pro-inflammatory proteins.[17][18][19][20][21]
Caption: Glucocorticoid receptor signaling pathway of betamethasone.
Experimental Workflow for In Vitro Skin Deposition Study
The following diagram illustrates the key steps involved in an in vitro skin deposition study using Franz diffusion cells.
Caption: Workflow for in vitro skin deposition analysis.
References
- 1. drugs.com [drugs.com]
- 2. Betamethasone dipropionate (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Percutaneous absorption of betamethasone-17, 21-dipropionate and salicylic acid during the treatment of psoriasis and eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alterlab.co.id [alterlab.co.id]
- 5. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. cancer-rnr.eu [cancer-rnr.eu]
- 10. inderocro.com [inderocro.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The tape stripping procedure--evaluation of some critical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An LC-MS Method for Determination of Betamethasone in Tissue Engineering Skin and Application to Dermatopharmacokinetic… [ouci.dntb.gov.ua]
- 15. consensus.app [consensus.app]
- 16. Enhanced Skin Deposition of Betamethasone Dipropionate from a Novel Formulation and Drug Delivery Technology | springermedizin.de [springermedizin.de]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 20. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Glucocorticoid Signaling - GeeksforGeeks [geeksforgeeks.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Deuterated Internal Standard Retention Time Shifts
Welcome to the technical support center for troubleshooting retention time (RT) shifts when using deuterated internal standards in liquid chromatography (LC) and gas chromatography (GC) applications, often coupled with mass spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a slightly different retention time than my non-deuterated analyte?
This phenomenon is known as the "chromatographic isotope effect" and is often expected behavior.[1] It arises from subtle differences in the physicochemical properties between the deuterated and non-deuterated molecules.
-
Polarity and Lipophilicity: The substitution of a hydrogen atom with a deuterium (B1214612) atom can slightly alter the polarity and lipophilicity of a compound. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts because they can be slightly less retentive on the non-polar stationary phase.[1] Conversely, in normal-phase liquid chromatography, deuterated compounds may exhibit longer retention times.[2]
-
Molecular Interactions: Deuterium atoms are slightly larger than hydrogen atoms, which can influence the molecule's interaction with the stationary phase.[1] In gas chromatography, deuterated compounds generally elute earlier than their non-deuterated (protiated) analogs.[3]
-
Vibrational Energy: The bond between carbon and deuterium (C-D) has a lower vibrational energy than the carbon-hydrogen (C-H) bond. This can affect intermolecular interactions and, consequently, retention time.[4]
While a small, consistent shift is normal, a significant, unexpected, or drifting shift can indicate other underlying issues with your method or system.[1]
Q2: My deuterated internal standard and analyte used to have a consistent retention time difference, but now the gap is changing. What could be the cause?
A sudden or gradual shift in the relative retention time of your deuterated internal standard and analyte can be caused by several factors unrelated to the inherent isotope effect. These often point to changes in the chromatographic system itself.
Potential Causes for Retention Time Drift:
-
Mobile Phase Composition: Even minor alterations in the mobile phase, such as incorrect preparation or evaporation of a volatile organic component, can significantly impact retention times.[5][6]
-
Column Temperature: Fluctuations in column temperature can alter the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to retention time shifts.[6][7][8] An increase in temperature generally leads to shorter retention times, with a rule of thumb being an approximately 2% decrease in retention for every 1°C increase.[7][9]
-
Column Degradation: Over time, the stationary phase of the column can degrade due to aggressive mobile phases (high or low pH), high temperatures, or the accumulation of non-volatile sample residues.[10][11] This degradation can alter the column's chemistry and lead to retention time shifts.
-
System Leaks: A small, undetected leak in the HPLC or GC system can cause a drop in pressure and flow rate, leading to longer and more variable retention times.[9][12]
-
Column Equilibration: Insufficient column equilibration before starting an analytical run can cause retention time drift, especially during the first few injections.[7]
Q3: Can the position and number of deuterium atoms affect the retention time shift?
Yes, both the number and position of deuterium atoms can influence the magnitude of the retention time shift.
-
Number of Deuterium Atoms: Generally, a greater number of deuterium substitutions leads to a more pronounced shift in retention time.[2]
-
Position of Deuteration: The location of the deuterium atoms within the molecule can significantly affect the extent of the isotope effect.[2] Deuteration at a site involved in key interactions with the stationary phase will likely have a more substantial impact on retention time.
Detailed Troubleshooting Guides
Guide 1: Diagnosing the Cause of Retention Time Shifts
This guide provides a systematic workflow to identify the root cause of unexpected retention time shifts.
Troubleshooting Workflow for Retention Time Shifts
When encountering unexpected retention time shifts between a deuterated internal standard and its corresponding analyte, a systematic approach is crucial for efficient problem-solving. The following workflow outlines the key steps to diagnose and resolve the issue.
Caption: Systematic workflow for troubleshooting retention time shifts.
Experimental Protocol: Systematic Troubleshooting
-
Initial Assessment:
-
Observe the nature of the shift: Is it a gradual drift in one direction, or are the retention times fluctuating randomly?
-
Review the chromatography data: Check for changes in peak shape, resolution, and system pressure.
-
-
System Check:
-
Leak Test: Visually inspect all fittings and connections for any signs of leaks. A pressure drop test can also be performed by capping the pump outlet and monitoring the pressure.[12]
-
Pump Performance: Check for pressure fluctuations. A stable pressure reading is indicative of a healthy pump. Manually verify the flow rate by collecting the mobile phase in a graduated cylinder over a set time.[9]
-
-
Mobile Phase Evaluation:
-
Preparation: Prepare a fresh batch of mobile phase, ensuring accurate measurements of all components.
-
Degassing: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.[12]
-
Composition: If using a premixed mobile phase, be aware that volatile organic components can evaporate over time, altering the composition and affecting retention.[5]
-
-
Column Evaluation:
-
Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. It is recommended to flush with at least 10-20 column volumes.
-
Column Wash: If column contamination is suspected, perform a column wash procedure as recommended by the manufacturer.
-
Column Replacement: If the column is old or has been used extensively, consider replacing it with a new one to see if the problem persists.
-
Guide 2: Managing and Quantifying the Isotope Effect
In many cases, the retention time shift between a deuterated internal standard and the analyte is a consistent and manageable aspect of the method. The key is to ensure this shift is reproducible.
Data Presentation: Quantifying the Isotope Effect
The following table summarizes quantitative data from studies investigating the impact of deuteration on retention time across different chromatographic techniques.
| Analyte / Deuterated Analog | Chromatographic System | Retention Time (Analyte) | Retention Time (Deuterated) | Retention Time Shift (Δt_R) |
| Olanzapine / Olanzapine-d3 | Reversed-Phase LC-MS/MS | Slight separation observed | Slightly earlier elution | < 0.16 min |
| Ergothioneine / Ergothioneine-d9 | Ion-pairing reversed-phase | 1.44 min | 1.42 min | 0.02 min |
| Olanzapine / Olanzapine-d3 | Normal-Phase LC-MS/MS | 1.60 min | 1.66 min | -0.06 min |
Table adapted from a study on the impact of deuteration on chromatographic retention time.[2]
Experimental Protocol: Verifying Method Robustness
This protocol helps to determine if the observed retention time shift is a stable feature of the analytical method.
-
System Suitability:
-
Prepare a system suitability solution containing the analyte and the deuterated internal standard at a known concentration.
-
Inject this solution multiple times (e.g., n=6) at the beginning of each analytical batch.
-
-
Data Analysis:
-
Calculate the retention times for both the analyte and the internal standard for each injection.
-
Determine the relative retention time (RRT) by dividing the retention time of the analyte by the retention time of the internal standard.
-
Calculate the mean, standard deviation (SD), and percent relative standard deviation (%RSD) for the retention times and the RRT.
-
-
Acceptance Criteria:
-
Establish acceptance criteria for the %RSD of the retention times and the RRT (e.g., %RSD < 2%).
-
If the system suitability injections meet the acceptance criteria, it indicates that the retention time shift is stable and the system is ready for sample analysis.
-
Logical Relationship of Factors Affecting Retention Time
The following diagram illustrates the interconnected factors that can lead to retention time shifts.
Caption: Factors influencing retention time stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromforum.org [chromforum.org]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 8. chromtech.com [chromtech.com]
- 9. Retention Shifts | Separation Science [sepscience.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. LC Troubleshooting—Retention Time Shift [restek.com]
Technical Support Center: Optimizing Peak Shape for Corticosteroids in Reversed-Phase HPLC
Welcome to the technical support center for optimizing the chromatographic analysis of corticosteroids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak shape in reversed-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are my corticosteroid peaks tailing and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front, is a common problem in the analysis of corticosteroids. It can compromise resolution and lead to inaccurate quantification.[1][2]
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: This is the most frequent cause of peak tailing for corticosteroids.[2][3][4] Residual, unreacted silanol groups on the silica (B1680970) surface of the stationary phase can interact strongly with polar functional groups on the corticosteroid molecules, leading to a secondary retention mechanism that causes tailing.[2][3]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH ≤ 3) suppresses the ionization of the silanol groups, minimizing these unwanted interactions.[2][3]
-
Solution 2: Use a Modern, End-Capped Column: Select a high-purity silica column that is thoroughly end-capped. End-capping chemically derivatizes most of the residual silanols, creating a more inert surface.[3] Columns with polar-embedded phases can also shield basic compounds from silanol interactions.[5][6]
-
Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine, to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.[2]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7][8]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[1][7]
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening that manifests as tailing.[1]
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are secure and properly seated to avoid dead volume.[1]
-
Q2: What causes peak fronting for my corticosteroid analytes?
Peak fronting, where the first half of the peak is broader than the trailing edge, is less common than tailing but can still affect data quality.
Potential Causes and Solutions:
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase or is injected in a solvent that is much stronger than the mobile phase, it can lead to fronting.[2][9]
-
Column Overload: Severe mass overload can also manifest as peak fronting.[2]
-
Solution: Dilute the sample or decrease the injection volume.
-
-
Column Collapse or Voids: A physical change in the column bed, such as the formation of a void at the inlet, can distort the peak shape.[1][7]
Q3: My corticosteroid peaks are splitting. What should I do?
Split peaks can be indicative of several issues, ranging from sample preparation to column problems.
Potential Causes and Solutions:
-
Sample Solvent Incompatibility: Injecting a sample in a solvent significantly stronger than the mobile phase can cause the sample band to distort as it enters the column, leading to a split peak.
-
Clogged Column Frit or Contamination: Particulates from the sample or system can clog the inlet frit of the column, causing uneven flow and splitting the peak.
-
Co-elution with an Interfering Compound: The split peak may actually be two separate, closely eluting compounds.
-
Solution: To verify, try altering the mobile phase composition or the detection wavelength to see if the two peaks can be resolved or if their relative heights change.[3]
-
Optimizing Experimental Parameters
Mobile Phase Composition
The choice of organic modifier and the use of additives can significantly impact peak shape and selectivity.
| Parameter | Effect on Peak Shape & Separation | Recommendations |
| Organic Modifier | Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. Their different properties can alter selectivity.[5] Methanol can sometimes improve peak shape compared to acetonitrile due to its hydrogen bonding characteristics.[9] Tetrahydrofuran (THF) can be used to provide unique selectivity for structurally similar corticosteroids.[12][13] | If resolution is poor, try switching the organic modifier (e.g., from acetonitrile to methanol) or using a ternary mixture (e.g., water/acetonitrile/methanol).[5][13] |
| pH | Crucial for controlling the ionization of residual silanols on the stationary phase. Low pH (2-3) protonates silanols, reducing their interaction with analytes and minimizing peak tailing.[2][3] | For analyses of basic corticosteroids on silica-based C18 columns, buffering the mobile phase to a pH between 2.5 and 3.5 is often optimal for symmetrical peaks. |
| Additives | Small amounts of acids like formic acid or acetic acid are often added to control pH and improve peak shape.[5] | Start with 0.1% formic acid in both the aqueous and organic mobile phase components for good peak shape and MS compatibility. |
Column Selection and Temperature
The stationary phase chemistry and operating temperature are critical factors for achieving optimal separation.
| Parameter | Effect on Peak Shape & Separation | Recommendations |
| Stationary Phase | While C18 is the most common stationary phase, other chemistries can offer better selectivity and peak shape.[14] Polar-endcapped or polar-embedded columns provide alternative selectivity and can reduce tailing.[5][6] Phenyl-Hexyl phases can also offer unique selectivity for aromatic compounds.[5] | If a standard C18 column provides poor peak shape, consider a column with a polar-embedded group or a phenyl-hexyl stationary phase for alternative selectivity.[5][6] |
| Column Temperature | Increasing the column temperature generally decreases mobile phase viscosity, which can lead to sharper peaks and reduced analysis time.[15] Temperature can also affect the selectivity of the separation.[5][15] | Operating at slightly elevated temperatures (e.g., 30-50°C) can improve efficiency.[12][16] However, ensure your analytes are stable at the selected temperature. |
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
If you suspect column contamination is causing peak shape issues, a thorough flushing procedure can help.
-
Disconnect the column from the detector.
-
Flush with Mobile Phase (No Buffer): Flush the column with 20-30 column volumes of your mobile phase composition, but without any salts or buffers (e.g., 50:50 acetonitrile:water).
-
Flush with 100% Organic Solvent: Flush with 20-30 column volumes of 100% acetonitrile or methanol.
-
Flush with Isopropanol (B130326) (Optional but Recommended): Flush with 20-30 column volumes of isopropanol to remove strongly retained non-polar compounds.
-
Return to 100% Organic: Flush again with 100% acetonitrile or methanol.
-
Equilibrate with Initial Mobile Phase: Re-equilibrate the column with the initial mobile phase conditions (including buffer) until the backpressure and baseline are stable.
-
Reconnect to the detector and test performance.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for corticosteroid peak tailing.
Caption: Factors influencing corticosteroid peak shape in RP-HPLC.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. agilent.com [agilent.com]
- 6. pepolska.pl [pepolska.pl]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. mastelf.com [mastelf.com]
- 9. lcms.cz [lcms.cz]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. Troubleshooting | HPLC Q&A | Technical Notes & Support | HPLC | Osaka Soda [sub.osaka-soda.co.jp]
- 12. lcms.cz [lcms.cz]
- 13. pubs.acs.org [pubs.acs.org]
- 14. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The influence of temperature on the high performance liquid chromatographic separation of steroids using mobile phases modified with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. akjournals.com [akjournals.com]
Technical Support Center: Improving Recovery of Betamethasone from Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the recovery of betamethasone (B1666872) from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting betamethasone from biological samples?
A1: The two most prevalent methods for extracting betamethasone are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1] SPE is often favored for its high efficiency, selectivity, and potential for automation, while LLE is a classic and effective technique when properly optimized.[1]
Q2: I am experiencing low recovery of betamethasone. What are the potential causes?
A2: Low recovery of betamethasone can stem from several factors, including:
-
Suboptimal pH: The pH of the sample can alter the ionization state of betamethasone, affecting its retention on SPE sorbents or its partitioning during LLE. Betamethasone valerate, for instance, exhibits maximum stability at a pH of 4-5.
-
Inappropriate Solvent Choice: The polarity and strength of the loading, washing, and elution solvents are critical for successful extraction.[1]
-
Matrix Effects: Components within the biological matrix, such as proteins and lipids, can interfere with the extraction process and lead to ion suppression or enhancement in subsequent LC-MS analysis.[1]
-
Incomplete Elution: The elution solvent may lack the necessary strength or the volume may be insufficient to completely recover the analyte from the SPE sorbent.[1]
-
Analyte Instability: Betamethasone and its esters can be sensitive to high temperatures and extreme pH levels, potentially leading to degradation during extraction.[1][2]
-
Incomplete Hydrolysis of Conjugates: Betamethasone is often present in biological matrices as glucuronide conjugates, which require enzymatic cleavage for efficient extraction and analysis.[3][4]
Q3: How can I minimize matrix effects in my betamethasone analysis?
A3: To mitigate the impact of matrix effects, consider the following strategies:
-
Optimize Sample Cleanup: Employ a more rigorous cleanup step, such as a selective SPE protocol, to remove interfering components from the matrix.[1]
-
Chromatographic Separation: Adjust your HPLC/UPLC method to effectively separate betamethasone from co-eluting matrix components.[1]
-
Use a Deuterated Internal Standard: Incorporating a deuterated internal standard can help compensate for matrix effects during analysis.[1]
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples to account for any matrix-induced signal suppression or enhancement.[1]
Q4: Is it necessary to perform enzymatic hydrolysis when extracting betamethasone from urine?
A4: Yes, it is highly recommended. In urine, betamethasone is often excreted as a glucuronide conjugate.[3] To accurately quantify the total betamethasone concentration, it is crucial to cleave this conjugate using β-glucuronidase enzyme before extraction.[3][4] This enzymatic hydrolysis step converts the conjugated form back to the parent drug, improving its extraction efficiency and allowing for its detection by analytical methods like LC-MS.[4]
Q5: What are some key stability considerations for betamethasone during sample handling and storage?
A5: Betamethasone esters can be unstable and prone to degradation.[2][5] For instance, betamethasone sodium phosphate (B84403) can be hydrolyzed to betamethasone in plasma samples, which can lead to an overestimation of betamethasone concentrations.[5] To prevent this in vitro hydrolysis, it is recommended to use enzyme inhibitors like sodium arsenate in the collection tubes.[5][6] Samples should be kept chilled and centrifuged at 4°C to recover plasma, which should then be stored at -70°C until analysis.[6][7]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Retention on SPE Sorbent | - Ensure the pH of the sample is neutral to slightly acidic to maximize retention on a C18 sorbent.[1]- Decrease the percentage of organic solvent in the loading solution.[1] | Increased retention of betamethasone on the SPE cartridge. |
| Premature Elution During Washing | - Use a weaker wash solvent. For example, if you are currently using 50% methanol (B129727), try switching to 20% methanol.[1] | Removal of interferences without eluting the target analyte. |
| Incomplete Elution from Sorbent | - Increase the strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile).[1]- Increase the volume of the elution solvent.- Consider a "soak" step where the elution solvent is left on the cartridge for a few minutes before elution.[1] | Complete recovery of the analyte from the sorbent. |
| Sorbent Overload | - Ensure the amount of sample loaded does not exceed the capacity of the SPE cartridge (typically <5% of the sorbent mass).[1] | Quantitative retention of the analyte. |
Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Partitioning into Organic Phase | - Adjust the pH of the aqueous sample to suppress the ionization of betamethasone.- Select a more appropriate extraction solvent. Methyl tert-butyl ether (MTBE) and diisopropyl ether are commonly used. | Improved transfer of betamethasone from the aqueous to the organic phase. |
| Formation of Emulsions | - Centrifuge at a higher speed or for a longer duration.- Add salt (salting out) to the aqueous phase to break the emulsion.- Cool the sample in an ice bath before centrifugation. | Clear separation of the aqueous and organic layers.[1] |
| Incomplete Extraction | - Increase the volume of the extraction solvent.- Perform multiple extractions with smaller volumes of solvent (e.g., 2 x 3 mL instead of 1 x 6 mL). | More complete transfer of the analyte to the organic phase. |
| Analyte Adsorption to Glassware | - Silanize the glassware to reduce active sites for adsorption. | Minimized loss of analyte due to adsorption. |
Quantitative Data Summary
The following tables summarize reported recovery rates for betamethasone from various biological matrices using different extraction techniques.
Table 1: Betamethasone Recovery from Human Plasma
| Extraction Method | Analyte(s) | Recovery Rate (%) | Reference |
| Liquid-Liquid Extraction | Betamethasone | 94.0 | [8] |
| Liquid-Liquid Extraction | Betamethasone & Betamethasone 17-monopropionate | 82.7 - 85.9 | [9] |
| Solid-Phase Extraction | Betamethasone Phosphate | Not specified, but method validated | [7] |
Table 2: Betamethasone Recovery from Urine
| Extraction Method | Analyte(s) | Recovery Rate (%) | Reference |
| Solid-Phase Extraction | Betamethasone & Prednisolone | 97 - 103 | [10][11] |
| Solid-Phase Extraction | 9 Synthetic Corticosteroids (including Betamethasone) | 81 - 99 (absolute average) | [12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Betamethasone from Human Plasma
This protocol is a general guideline and may require optimization for your specific application and matrix.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid
-
Internal Standard (IS) Solution (e.g., deuterated betamethasone at 1 µg/mL in methanol)
-
Human Plasma Sample
Procedure:
-
Sample Pre-treatment: a. Thaw plasma samples to room temperature. b. To 500 µL of plasma, add 50 µL of the IS solution. c. Vortex for 30 seconds. d. Add 1 mL of 4% phosphoric acid in water and vortex for 1 minute.[1] e. Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.[1]
-
SPE Cartridge Conditioning: a. Wash the C18 cartridge with 1 mL of methanol. b. Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to become dry.[1]
-
Sample Loading: a. Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).[1]
-
Washing: a. Wash the cartridge with 1 mL of water. b. Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.[1] c. Dry the cartridge under vacuum for 5 minutes.[1]
-
Elution: a. Elute the analyte with 1 mL of acetonitrile into a clean collection tube.[1]
-
Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[1]
Protocol 2: Liquid-Liquid Extraction (LLE) of Betamethasone from Human Plasma
Materials:
-
Methyl tert-butyl ether (MTBE) or Diisopropyl ether
-
Internal Standard (IS) Solution (e.g., deuterated betamethasone at 1 µg/mL in methanol)
-
Human Plasma Sample
-
Glass centrifuge tubes
Procedure:
-
Sample Preparation: a. To 500 µL of plasma in a glass tube, add 25-50 µL of the IS solution. b. Vortex for 30 seconds.
-
Extraction: a. Add 5-6 mL of MTBE or diisopropyl ether to the plasma sample. b. Vortex vigorously for 2 minutes.[1] c. Centrifuge at 4000 rpm for 10 minutes.[1]
-
Separation and Evaporation: a. Carefully transfer the upper organic layer to a clean tube. b. Evaporate the organic supernatant to dryness under a gentle stream of nitrogen.[13]
-
Reconstitution: a. Reconstitute the residue in 125 µL of the initial mobile phase.[13] b. Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.[13]
Protocol 3: Enzymatic Hydrolysis of Betamethasone Glucuronides in Urine
Materials:
-
Urine Sample
-
β-glucuronidase (from Helix pomatia or other sources)[4][12]
-
Phosphate or Acetate Buffer (pH will depend on the optimal pH for the enzyme, typically between 4.5 and 7.4)[14]
Procedure:
-
Sample Preparation: a. Centrifuge the urine sample to remove any particulate matter. b. Adjust the pH of the urine sample to the optimal pH for the β-glucuronidase enzyme using the appropriate buffer.[14]
-
Enzymatic Reaction: a. Add a sufficient amount of β-glucuronidase to the pH-adjusted urine sample. b. Incubate the mixture at a specified temperature (e.g., 37-65°C) for a duration sufficient to ensure complete hydrolysis (can range from 30 minutes to overnight).[4][15]
-
Post-Hydrolysis Processing: a. After incubation, the sample is ready for extraction using either SPE (Protocol 1) or LLE (Protocol 2). The protein precipitation step in the SPE protocol may be omitted or modified for urine samples.
Visualizations
Caption: General experimental workflow for betamethasone extraction.
Caption: Troubleshooting workflow for low SPE recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace at My University: STABILITY OF BETAMETHASONE ESTERS IN SOME TOPICAL DOSAGE FORMS AND ITS IMPACT ON THEIR BIOLOGICAL POTENTIAL [repository.pastic.gov.pk]
- 3. Detection and characterization of betamethasone metabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. covachem.com [covachem.com]
- 5. Stabilization and HPLC analysis of betamethasone sodium phosphate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of solid phase extraction clean up and validation of quantitative determination of corticosteroids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. imcstips.com [imcstips.com]
- 15. Efficient cleavage of conjugates of drugs or poisons by immobilized beta-glucuronidase and arylsulfatase in columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Ion Suppression with Deuterated Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression in mass spectrometry. The following information will help you effectively use deuterated internal standards to mitigate matrix effects and ensure the accuracy and reproducibility of your quantitative analyses.
Frequently Asked questions (FAQs)
Q1: What is ion suppression and how does it affect my results?
A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is decreased by the presence of co-eluting components from the sample matrix.[1][2] This matrix can include endogenous materials like salts, lipids, and proteins, or exogenous substances such as polymers from plasticware.[2][3][4] The consequence of ion suppression is a reduced signal intensity for the analyte, which can lead to an underestimation of its concentration, decreased sensitivity, and poor reproducibility in quantitative assays.[2][5] In severe cases, the analyte signal may be completely obscured.[2]
Q2: How do deuterated internal standards work to correct for ion suppression?
A2: A deuterated internal standard (IS) is a version of the analyte where one or more hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen.[6][7] The key principle is that the deuterated IS is chemically and physically almost identical to the analyte.[6] This means it will behave similarly during sample preparation, chromatography, and ionization.[4] Ideally, the analyte and the deuterated IS co-elute, meaning they experience the same degree of ion suppression or enhancement from the matrix.[6][8] By adding a known amount of the deuterated IS to every sample, calibrator, and quality control, you can use the ratio of the analyte's signal to the IS's signal for quantification.[2][9] This ratio should remain constant even if the absolute signal intensities fluctuate due to matrix effects, thus correcting for the variability.[2]
Q3: Can a deuterated internal standard fail to correct for ion suppression?
A3: Yes, under certain circumstances, a deuterated internal standard may not fully compensate for ion suppression. A primary reason for this is the "isotope effect," where the increased mass of deuterium can cause a slight difference in chromatographic retention time between the analyte and the IS.[6][8] If this separation occurs in a region of the chromatogram with varying ion suppression, the analyte and the IS will be affected differently, leading to inaccurate results.[2][8] It has been demonstrated that matrix effects can differ by 26% or more between a non-co-eluting analyte and its stable isotope-labeled (SIL) internal standard.[10][11]
Q4: What are the primary causes of ion suppression?
A4: Ion suppression can stem from various sources within the sample and the analytical system. The most common causes include:
-
Matrix Effects : Co-eluting compounds from the biological matrix (e.g., plasma, urine) can interfere with the ionization of the target analyte.[12][13] Components with high mass, polarity, and basicity are often culprits.[12][14]
-
High Analyte Concentration : At high concentrations, the analyte itself can saturate the electrospray ionization (ESI) process, leading to a non-linear response and suppression of its own signal.[4][15]
-
Mobile Phase Additives : Certain mobile phase modifiers, like trifluoroacetic acid (TFA), are known to cause ion suppression.[2]
-
Competition in the ESI Droplet : It is theorized that co-eluting compounds can increase the viscosity and surface tension of the ESI droplets, hindering solvent evaporation and the release of gas-phase analyte ions.[4] Another theory suggests competition for the available charge or space at the droplet surface.[4][8]
Q5: How should I determine the optimal concentration for my deuterated internal standard?
A5: The concentration of the internal standard should be carefully optimized. It needs to be high enough to provide a stable and reproducible signal, yet not so high that it causes ion suppression of the analyte.[9] A common practice is to use a concentration that falls in the mid-range of the calibration curve for the analyte of interest.[9]
Troubleshooting Guides
Problem 1: Inconsistent or inaccurate results despite using a deuterated internal standard.
-
Possible Cause: The analyte and the deuterated internal standard are not perfectly co-eluting, and they are passing through a region of differential ion suppression.[2][16]
-
Troubleshooting Steps:
-
Verify Co-elution: Perform an experiment to confirm that the analyte and its deuterated IS have identical retention times under your chromatographic conditions. This involves injecting a mixed solution and overlaying the chromatograms for the analyte and the IS.[2]
-
Assess Ion Suppression Profile: Conduct a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram. This will help determine if the slight separation between your analyte and IS is occurring in a problematic area.[2][4]
-
Optimize Chromatography: Adjust your chromatographic method (e.g., gradient, column chemistry) to achieve complete co-elution of the analyte and the IS, or to move their elution away from areas of high ion suppression.[8][9]
-
Consider a Different Internal Standard: If co-elution cannot be achieved, consider using a ¹³C-labeled internal standard, as the carbon-13 isotope is less likely to cause a chromatographic shift compared to deuterium.[2]
-
Problem 2: Poor sensitivity and a low signal-to-noise ratio for the analyte.
-
Possible Cause: Significant ion suppression from the sample matrix is diminishing the analyte's signal.[2]
-
Troubleshooting Steps:
-
Evaluate the Matrix Effect: Compare the analyte's response in a neat solution (solvent) versus a post-extraction spiked matrix sample. A substantial decrease in the signal in the matrix sample confirms ion suppression.[2]
-
Improve Sample Cleanup: Enhance your sample preparation protocol to more effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.[2][17]
-
Sample Dilution: Diluting the sample can lower the concentration of matrix components causing suppression. However, this will also dilute your analyte, so this approach is only viable if the initial analyte concentration is sufficiently high.[2][15]
-
Change Ionization Source: If you are using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), as it is often less susceptible to ion suppression.[15]
-
Problem 3: The internal standard signal is highly variable across samples.
-
Possible Cause: The internal standard itself is experiencing severe and inconsistent ion suppression, or there are issues with its addition during sample preparation.
-
Troubleshooting Steps:
-
Review Pipetting and Addition Steps: Ensure that the internal standard is being added precisely and consistently to all samples.
-
Assess for Matrix Effects on the IS: Use a post-extraction spike method to evaluate if the IS is being suppressed to varying degrees in different sample matrices.[18]
-
Check for Adsorption: The internal standard may be adsorbing to labware such as plastic tubes or pipette tips. Consider using low-adsorption labware or adding a small amount of an organic solvent to the sample to minimize non-specific binding.[18]
-
Quantitative Data Summary
The following table summarizes the potential impact of ion suppression on analytical accuracy.
| Parameter | Observation | Potential Impact on Accuracy | Reference(s) |
| Differential Matrix Effects | The matrix effects experienced by an analyte and its non-co-eluting stable isotope-labeled internal standard can differ. | Can lead to errors of 26% or more in quantitative results. | [10][11] |
| Analyte/IS Ratio Variation | Inconsistent ion suppression between samples can lead to variability in the analyte-to-internal standard peak area ratio. | High coefficient of variation (%CV) in quality control samples, leading to failed batches. | [19] |
Experimental Protocols
Protocol 1: Assessment of Analyte and Deuterated Internal Standard Co-elution
-
Objective: To confirm that the analyte and its deuterated internal standard have identical retention times.
-
Materials:
-
LC-MS system
-
Analyte standard solution
-
Deuterated internal standard solution
-
Mobile phase
-
-
Methodology:
-
Prepare separate solutions of the analyte and the deuterated internal standard.
-
Prepare a mixed solution containing both the analyte and the internal standard.
-
Set up the LC-MS method with the intended chromatographic conditions.
-
Inject the individual solutions and the mixed solution separately.
-
Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, monitoring for both the analyte and the internal standard.
-
Overlay the chromatograms of the analyte and the internal standard from the mixed solution injection to visually inspect for any separation.[2]
-
Protocol 2: Post-Column Infusion to Assess Ion Suppression
-
Objective: To identify regions in the chromatogram where ion suppression occurs.
-
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-piece for mixing
-
Analyte standard solution
-
Blank matrix extract (e.g., plasma, urine)
-
Mobile phase
-
-
Methodology:
-
Prepare a standard solution of your analyte at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect a syringe pump containing the analyte standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the MS inlet.
-
Begin the infusion of the analyte solution to obtain a stable baseline signal.
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column.
-
Monitor the analyte's signal throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression at that retention time.[2][4]
-
Protocol 3: Sample Preparation using Protein Precipitation with Internal Standard Spiking
-
Objective: A general procedure for sample cleanup and incorporation of a deuterated internal standard.
-
Materials:
-
Biological sample (e.g., plasma)
-
Deuterated internal standard working solution
-
Cold acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC vials
-
-
Methodology:
-
Pipette a known volume (e.g., 100 µL) of the plasma sample, calibrator, or QC into a clean microcentrifuge tube.[7]
-
Add a small, precise volume (e.g., 10 µL) of the deuterated internal standard working solution.[7][9]
-
Vortex briefly to mix.
-
Add 3 volumes (e.g., 300 µL) of cold ACN with 0.1% formic acid to precipitate proteins.[7]
-
Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.[6]
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[7]
-
Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.[7]
-
The sample is now ready for LC-MS/MS analysis.
-
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. waters.com [waters.com]
- 12. nebiolab.com [nebiolab.com]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. myadlm.org [myadlm.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. scispace.com [scispace.com]
Technical Support Center: Prevention of H/D Back-Exchange in Deuterated Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrogen/deuterium (B1214612) (H/D) back-exchange in deuterated standards. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is H/D back-exchange and why is it a concern?
A1: Hydrogen/deuterium (H/D) back-exchange is a chemical reaction where a deuterium atom on a deuterated standard is replaced by a hydrogen atom from the surrounding environment, such as a solvent.[1] This process can compromise the isotopic purity of the standard, leading to inaccurate quantification in sensitive analytical methods like mass spectrometry.
Q2: What are the primary factors that promote H/D back-exchange?
A2: The rate of H/D back-exchange is primarily influenced by three main factors:
-
Solvent Type: Protic solvents, which contain exchangeable protons (e.g., water, methanol), are the main drivers of back-exchange.[2] Aprotic solvents (e.g., acetonitrile (B52724), chloroform) are preferred for handling deuterated standards.[3]
-
pH of the Solution: The exchange reaction is catalyzed by both acids and bases.[1] The minimum rate of exchange for many compounds, particularly at amide positions, occurs at a pH of approximately 2.5.[4][5]
-
Temperature: Higher temperatures accelerate the rate of H/D back-exchange.[6]
Q3: How should I store my deuterated standards to minimize back-exchange?
A3: Proper storage is crucial for maintaining the integrity of deuterated standards. For solid or lyophilized standards, storage at -20°C or below in a desiccator is recommended to protect them from moisture.[3] Solutions should be stored in tightly sealed vials at low temperatures, typically 2-8°C or -20°C, and protected from light.[3] It is also advisable to handle standards under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[2]
Q4: Which positions on a molecule are most susceptible to H/D back-exchange?
A4: Deuterium atoms on heteroatoms (such as -OH, -NH, and -SH groups) or on carbons adjacent to carbonyl groups are more prone to exchange.[6] When selecting a deuterated internal standard, it is best to choose one where the deuterium labels are in stable, non-exchangeable positions.[6][7]
Troubleshooting Guide
Issue 1: I am observing a decrease in the mass of my deuterated standard and an increase in the signal of the unlabeled analyte over time.
-
Possible Cause: H/D back-exchange is occurring.
-
Solutions:
-
Solvent Check: If using a protic solvent, switch to a high-purity aprotic solvent like acetonitrile for reconstitution and dilutions.[3]
-
pH Adjustment: Ensure the pH of your sample and mobile phase is optimized to minimize exchange. For many compounds, a pH of around 2.5 is ideal.[4][5]
-
Temperature Control: Maintain low temperatures (0°C or below) throughout your sample preparation and analysis workflow.[4] This includes using pre-chilled solvents and autosampler cooling.
-
Minimize Exposure: Reduce the time your deuterated standard is in contact with protic solvents. Prepare working solutions fresh daily if possible.[6]
-
Issue 2: My calibration curve is non-linear, especially at the low end.
-
Possible Cause: The presence of unlabeled analyte as an impurity in your deuterated standard, or H/D back-exchange occurring in your stock or working solutions.
-
Solutions:
-
Verify Purity: Check the certificate of analysis for the isotopic purity of your standard. It should ideally be ≥98%.[7]
-
Fresh Solutions: Prepare fresh calibration standards from a new stock solution stored under optimal conditions.
-
Investigate Storage: Review your storage conditions for both solid and solution forms of the standard to ensure they align with best practices.
-
Quantitative Data on H/D Back-Exchange
The following tables summarize the impact of key experimental parameters on the rate of H/D back-exchange.
Table 1: Effect of Temperature on H/D Back-Exchange Rate
| Temperature (°C) | Relative Exchange Rate | Recommendation |
| 25 | 14x | Avoid prolonged exposure to room temperature. |
| 0 | 1x | Maintain samples on ice or in a refrigerated autosampler.[4] |
| -20 | Significantly Reduced | Optimal for long-term storage of solutions. |
| -30 | Further Reduced | Can provide greater deuterium retention during analysis.[8] |
Table 2: Effect of pH on H/D Back-Exchange Rate
| pH | Relative Exchange Rate | Recommendation |
| < 2.5 | Increases | Acid-catalyzed exchange. |
| ~2.5 | Minimum | Optimal pH for quenching exchange reactions.[4][5] |
| > 3.0 | Increases | Base-catalyzed exchange becomes more significant.[5] |
| 7.0 - 8.0 | High | Physiological pH promotes rapid exchange.[1] |
Table 3: Effect of Solvent on H/D Back-Exchange
| Solvent Type | Examples | Potential for H/D Back-Exchange | Recommendation |
| Aprotic | Acetonitrile, Chloroform, DMSO | Low | Preferred for reconstituting and diluting deuterated standards.[3] |
| Protic | Water, Methanol, Ethanol | High | Avoid or minimize contact time. Use pre-chilled if necessary.[2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution from a Solid Deuterated Standard
-
Acclimatization: Remove the sealed container of the deuterated standard from cold storage and allow it to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation.[2]
-
Inert Atmosphere: Perform all subsequent steps in a dry environment, such as a glove box or under a gentle stream of dry nitrogen or argon.[2]
-
Weighing: Carefully open the container and accurately weigh the desired amount of the standard.
-
Dissolution: Quantitatively transfer the weighed solid to a volumetric flask. Add a small amount of a high-purity, anhydrous aprotic solvent (e.g., acetonitrile) to dissolve the solid completely.
-
Dilution: Once fully dissolved, bring the solution to the final volume with the same solvent.
-
Mixing: Cap the flask securely and mix the solution thoroughly by inversion.
-
Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store at -20°C or below.[3]
Protocol 2: Stability Assessment of a Deuterated Standard in a Biological Matrix
-
Sample Preparation: Prepare two sets of quality control (QC) samples at low and high concentrations in the biological matrix of interest (e.g., plasma). Spike these QC samples with the deuterated internal standard at the working concentration.[6]
-
Time Zero (T0) Analysis: Immediately process and analyze one set of the freshly prepared QC samples to establish a baseline response ratio (analyte/internal standard).[6]
-
Incubation: Store the remaining QC samples under conditions that mimic your experimental workflow (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
Time Point Analysis: At various time points, process and analyze the stored QC samples.
-
Data Evaluation: Calculate the response ratio for each time point and compare it to the T0 value. A significant decrease in the internal standard signal and an increase in the unlabeled analyte signal over time indicates H/D back-exchange.[9]
Visualizing the Factors Influencing H/D Back-Exchange
The following diagrams illustrate the key relationships and workflows for preventing H/D back-exchange.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Differential Matrix Effects in LC-MS/MS Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering differential matrix effects for analytes and their stable isotope-labeled internal standards (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are differential matrix effects, and why are they a concern in bioanalysis?
A1: Matrix effects in LC-MS/MS refer to the alteration of an analyte's ionization efficiency by co-eluting components from the sample matrix, such as plasma, urine, or tissue homogenates.[1][2] This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of quantification.[2][3] Differential matrix effects occur when the matrix impacts the analyte and its stable isotope-labeled internal standard (SIL-IS) to different extents.[4] This is a significant concern because the fundamental assumption of using a SIL-IS is that it will experience the same matrix effects as the analyte, thus providing accurate correction.[5][6] When this assumption is violated, it can lead to inaccurate and unreliable bioanalytical data.[7]
Q2: What causes differential matrix effects between an analyte and its SIL-IS?
A2: Several factors can contribute to differential matrix effects:
-
Chromatographic Separation: Even a slight difference in retention time between the analyte and its SIL-IS can expose them to different co-eluting matrix components, leading to varied ionization responses.[4] This is often observed with deuterium-labeled internal standards due to the "isotope effect," which can alter their chromatographic behavior.[4]
-
Nature of the Matrix: The composition of the biological matrix can vary significantly between individuals, lots, or special populations (e.g., diseased patients).[5][8] This variability can lead to inconsistent matrix effects that are not uniformly compensated for by the SIL-IS.
-
Ionization Source Conditions: The specific conditions in the mass spectrometer's ion source, such as temperature and solvent composition, can influence the extent of matrix effects and may not affect the analyte and SIL-IS identically.[9]
Q3: How can I qualitatively assess if I have a matrix effect issue?
A3: A common qualitative method is the post-column infusion experiment.[3][10][11] In this technique, a constant flow of the analyte solution is introduced into the mobile phase after the analytical column.[3] An extracted blank matrix sample is then injected.[3] Any suppression or enhancement of the constant analyte signal at specific retention times indicates the presence of matrix effects and highlights the chromatographic regions most susceptible.[3][11]
Q4: How do I quantitatively determine the extent of differential matrix effects?
A4: The post-extraction spike method is the standard approach for quantifying matrix effects.[1][5][12] This involves comparing the peak area of an analyte (and SIL-IS) in a post-extraction spiked blank matrix sample to the peak area in a neat solution at the same concentration.[12] The Matrix Factor (MF) is calculated, and a comparison of the MF for the analyte and the SIL-IS reveals any differential effects.
Troubleshooting Guide
Issue 1: Inconsistent Analyte/SIL-IS Peak Area Ratios Across Different Samples
This is a primary indicator of differential matrix effects, where the SIL-IS is not adequately compensating for the variability in the matrix.
Troubleshooting Steps:
-
Evaluate Chromatographic Co-elution:
-
Overlay the chromatograms of the analyte and SIL-IS.
-
Ensure perfect co-elution. Even a small offset can lead to differential matrix effects.[4]
-
If separation is observed, consider using a SIL-IS with a heavier isotope (e.g., ¹³C, ¹⁵N) which is less likely to exhibit chromatographic shifts compared to deuterium (B1214612) labeling.[4]
-
Optimize the chromatography to improve peak shape and resolution from interfering matrix components.[5][13]
-
-
Assess Matrix Effects from Different Sources:
-
Improve Sample Preparation:
-
Enhance the sample cleanup procedure to remove interfering matrix components, particularly phospholipids (B1166683) in plasma samples.[13]
-
Consider more selective techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) over simple protein precipitation.[13][15]
-
Issue 2: Method Fails Accuracy and Precision Criteria During Validation with Different Matrix Lots
This suggests that the variability in matrix composition between different sources is significant enough to cause differential effects that your current method cannot overcome.
Troubleshooting Steps:
-
Quantify the Matrix Factor (MF) for Each Lot:
-
Perform the post-extraction spike experiment for each of the six matrix lots.
-
Calculate the MF for both the analyte and the SIL-IS for each lot.
-
The variability in the IS-normalized MF across the lots will indicate the severity of the issue. The IS-normalized MF should ideally be close to 1.0.[3]
-
-
Optimize the LC Method:
-
Consider Sample Dilution:
Quantitative Data Summary
The following table summarizes the acceptance criteria for matrix effect evaluation during bioanalytical method validation as recommended by the FDA.[8][14]
| Parameter | Number of Matrix Sources | Number of Replicates per Source | Acceptance Criteria for Accuracy | Acceptance Criteria for Precision (%CV) |
| Matrix Effect Evaluation | At least 6 | At least 3 at Low and High QC | Within ±15% of nominal concentration | Not greater than 15% |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and SIL-IS into the reconstitution solvent at two concentration levels (e.g., Low QC and High QC).
-
Set B (Post-Spiked Matrix): Extract at least six different blank matrix lots. Spike the analyte and SIL-IS into the extracted matrix supernatant at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and SIL-IS into the blank matrix before extraction at the same concentrations. (This set is used to determine recovery).
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of SIL-IS)
-
Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
-
Setup:
-
Infuse a standard solution of the analyte at a constant flow rate into the mobile phase stream after the analytical column and before the mass spectrometer using a T-connector.
-
Monitor the analyte's signal to establish a stable baseline.
-
-
Injection: Inject an extracted blank matrix sample.
-
Analysis: Monitor the infused analyte's signal.
-
A decrease in the baseline signal indicates ion suppression at that retention time.
-
An increase in the baseline signal indicates ion enhancement.
-
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. nalam.ca [nalam.ca]
- 9. longdom.org [longdom.org]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. benchchem.com [benchchem.com]
- 16. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 17. fastercapital.com [fastercapital.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with Deuterated Internal Standards
Welcome to our dedicated support center for addressing challenges with deuterated internal standards in mass spectrometry-based assays. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to inconsistent and inaccurate experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step troubleshooting guides for specific problems encountered when using deuterated internal standards.
Issue 1: Poor or Inconsistent Analyte Quantification
Question: My quantitative results are highly variable and inaccurate, even though I'm using a deuterated internal standard. What are the likely causes?
Answer: Inconsistent or inaccurate quantification when using a deuterated internal standard typically stems from a few key issues: a lack of co-elution between the analyte and the standard, isotopic exchange, impurities in the standard, or differential matrix effects.[1][2] Each of these possibilities needs to be systematically investigated.
Troubleshooting Guide:
-
Verify Analyte and Internal Standard Co-elution:
-
Problem: Deuterated compounds can have slightly different physicochemical properties from their non-deuterated counterparts, which may cause them to separate during chromatography.[3] This is often observed as the deuterated standard eluting slightly earlier in reversed-phase chromatography.[1][4][5] If the analyte and internal standard do not co-elute, they may be exposed to different levels of ion suppression or enhancement from the sample matrix, which compromises analytical accuracy.[1][3]
-
Solution:
-
Overlay the chromatograms of the analyte and the internal standard to confirm they are co-eluting.
-
If a separation is observed, consider adjusting your chromatographic method. Using a column with lower resolution can sometimes help ensure both compounds elute together.[1][3]
-
If chromatographic separation persists, a standard labeled with a heavier stable isotope like ¹³C or ¹⁵N may be a better choice as they are less prone to these chromatographic shifts.[1]
-
-
-
Assess Isotopic Stability (H/D Back-Exchange):
-
Problem: Deuterium (B1214612) atoms on your internal standard can sometimes exchange with hydrogen atoms from the sample matrix or solvent, a phenomenon known as back-exchange.[4] This is more likely to occur if the deuterium labels are in chemically labile positions (e.g., on -OH or -NH groups) or if the samples are subjected to acidic or basic conditions.[2][6] This exchange can lead to a decreased internal standard signal and an artificially inflated analyte signal.[5]
-
Solution:
-
Review the structure of your deuterated internal standard to ensure the deuterium labels are on stable positions.
-
Conduct an experiment to assess the stability of the label under your specific experimental conditions (see Experimental Protocol 1).
-
-
-
Confirm Chemical and Isotopic Purity of the Internal Standard:
-
Problem: The presence of the unlabeled analyte as an impurity in your deuterated internal standard stock will lead to an overestimation of the analyte's concentration.[2][4] High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for accurate results.
-
Solution:
-
Always obtain a certificate of analysis from your supplier that specifies the isotopic and chemical purity.
-
Perform an independent assessment of the internal standard's purity by analyzing a solution of the standard alone to check for the presence of the unlabeled analyte (see Experimental Protocol 2). The response for the unlabeled analyte should ideally be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for your assay.[2]
-
-
-
Investigate Differential Matrix Effects:
-
Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[1][2] This "differential matrix effect" can lead to inaccurate quantification.[1] Studies have shown that the matrix effects on an analyte and its deuterated internal standard can differ by 26% or more in complex matrices like plasma and urine.[1]
-
Solution:
-
Optimize your sample preparation procedure to remove as many matrix interferences as possible. This may involve exploring different extraction techniques like liquid-liquid extraction or solid-phase extraction.
-
Evaluate the matrix effect by conducting a post-extraction addition experiment.
-
-
Issue 2: Drifting or Shifting Internal Standard Retention Time
Question: The retention time of my deuterated internal standard is not consistent across a run or between runs. Why is this happening?
Answer: A shifting retention time for your internal standard can be caused by chromatographic issues or the "isotope effect."
Troubleshooting Guide:
-
Chromatographic Instability: Changes in the mobile phase composition, column temperature, or column integrity can all lead to shifts in retention time.[6]
-
Solution: Prepare fresh mobile phase, ensure the column temperature is stable, and allow the column to equilibrate sufficiently before each run. If the problem persists, consider trying a new column.[6]
-
-
Isotope Effect: As mentioned previously, deuterated compounds can have slightly different chromatographic behavior than their non-deuterated counterparts.[5][6] While a small, consistent shift may not be problematic, a variable shift could indicate issues with your chromatographic system. If the peak shape is good and the integration is accurate, a small, consistent shift may not affect quantification.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for evaluating the performance of deuterated internal standards.
| Parameter | Recommended Range/Value | Significance |
| Isotopic Purity | ≥ 98% | Minimizes the contribution of the internal standard to the analyte signal. |
| Chemical Purity | > 99% | Reduces the risk of interference from other impurities. |
| Contribution of IS to Analyte Signal | < 20% of LLOQ response | Ensures that the amount of unlabeled analyte in the internal standard does not significantly impact the quantification of low-level samples.[2] |
| Analyte and IS Retention Time Difference | Ideally 0 (co-elution) | Minimizes the potential for differential matrix effects. |
Experimental Protocols
Experimental Protocol 1: Assessment of Isotopic Stability (H/D Back-Exchange)
Objective: To determine if the deuterated internal standard is stable under the experimental conditions and not undergoing hydrogen/deuterium exchange.
Methodology:
-
Sample Preparation:
-
Set A (Control): Spike the deuterated internal standard into a clean solvent (e.g., methanol (B129727) or acetonitrile).
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[1]
-
-
Incubation: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[7]
-
Extraction: Process the samples using your established extraction procedure.[1]
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS.
-
Data Evaluation: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange is occurring.[1]
Experimental Protocol 2: Assessment of Internal Standard Purity
Objective: To determine the isotopic and chemical purity of a deuterated internal standard.
Methodology:
-
Solution Preparation: Prepare a dilute solution of the deuterated internal standard in a suitable solvent.
-
Analysis: Analyze the solution using LC-MS/MS.
-
Data Acquisition: Acquire data, monitoring the mass transitions for both the deuterated internal standard and the corresponding unlabeled analyte.[2]
-
Data Evaluation:
-
Integrate the peak areas for both the deuterated standard and any observed unlabeled analyte.
-
Calculate the percentage of unlabeled analyte present in the internal standard. This value should be low, and its contribution to the LLOQ response should be minimal.[2]
-
Visualizations
The following diagrams illustrate key troubleshooting workflows and logical relationships.
Caption: A logical workflow for troubleshooting inconsistent quantitative results.
References
managing co-elution of isomers in steroid analysis
Welcome to the technical support center for steroid analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in managing the co-elution of steroid isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of steroid isomers by LC-MS so challenging?
A1: The separation of steroid isomers is inherently difficult due to their high degree of structural similarity. Isomers often possess the same mass and similar physicochemical properties, leading to nearly identical retention times on standard chromatography columns and often indistinguishable mass spectra.[1] For instance, epimers that differ only in the stereochemistry of a hydroxyl group or isomers with variations in double bond positions present significant analytical challenges.[1][2]
Q2: What are the primary strategies to overcome the co-elution of steroid isomers?
A2: The main strategies focus on enhancing chromatographic separation, utilizing advanced mass spectrometry techniques, or employing alternative separation technologies.[1]
-
Chromatographic Optimization: This involves selecting specialized stationary phases (e.g., biphenyl, pentafluorophenyl), optimizing the mobile phase composition, and exploring different chromatographic modes like Supercritical Fluid Chromatography (SFC).[1][2][3][4]
-
Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can sometimes distinguish isomers based on unique fragmentation patterns, even without complete chromatographic separation.[1]
-
Post-Ionization Separation: Ion Mobility Spectrometry (IMS) coupled with MS (IMS-MS) adds another dimension of separation based on the ion's size, shape, and charge in the gas phase, which can effectively resolve co-eluting isomers.[1][5][6]
Q3: Can I resolve co-eluting isomers using only mass spectrometry?
A3: In some cases, yes. If isomers produce unique fragment ions upon collision-induced dissociation (CID), tandem mass spectrometry (MS/MS) can differentiate them.[1] However, many steroid isomers yield very similar fragmentation spectra. For more reliable differentiation when chromatographic separation is insufficient, Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful tool. IMS separates ions based on their structure (collision cross-section) after they have been ionized, providing an orthogonal separation dimension to both LC and MS.[1][5][6]
Q4: When should I consider using chemical derivatization?
A4: Chemical derivatization is a valuable strategy in several scenarios. While not always mandatory for LC-MS, it is typically used to improve the ionization efficiency of steroids that are otherwise difficult to ionize, thereby enhancing sensitivity.[7][8] Derivatization can also alter the chromatographic behavior of isomers, potentially improving their separation.[7] Furthermore, it can be used to introduce unique structural features that facilitate separation by techniques like Ion Mobility Spectrometry (IMS-MS) or to generate distinct fragmentation patterns for MS/MS analysis.[9][10][11]
Q5: What is Ion Mobility Spectrometry (IMS) and how can it help?
A5: Ion Mobility Spectrometry (IMS) is a high-resolution separation technique that separates ions in the gas phase based on their size, shape, and charge.[10] When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation that can resolve isomers that co-elute from the LC column and are indistinguishable by their mass-to-charge ratio alone.[6] This is particularly useful for steroid analysis where many isomers exist.[5][6] The use of different drift gases or derivatization can further enhance the separation of isomeric pairs in the ion mobility cell.[5]
Q6: Is Supercritical Fluid Chromatography (SFC) a viable alternative to HPLC/UHPLC for steroid isomer separation?
A6: Yes, Supercritical Fluid Chromatography (SFC) is a powerful alternative, particularly for separating nonpolar compounds like steroids.[1] SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, which has properties of both a liquid and a gas.[1][12] This often results in high separation efficiency and faster analysis times compared to traditional HPLC.[13][14] SFC can provide different selectivity for steroid isomers and is an excellent option when HPLC methods fail to achieve baseline resolution.[15]
Troubleshooting Guide
This guide provides solutions to common problems encountered during steroid isomer analysis.
Problem 1: Peaks are broad and show poor resolution on a standard C18 column.
-
Likely Cause: Suboptimal chromatographic conditions or system issues.
-
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biphenyl based stationary phases for improved selectivity in complex steroid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. "Analysis of Steroid Hormone Isomers using Ion Mobility-Mass Spectromet" by Shon Paul Neal [repository.fit.edu]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of steroid isomers by ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using Ion Mobility Mass Spectrometry in Conjuction with Derivatization Methods to Enhance the Separation of Different Steroid Isomers - ProQuest [proquest.com]
- 11. research.regionh.dk [research.regionh.dk]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to LC-MS/MS Assay Validation for Betamethasone
For researchers, scientists, and drug development professionals, the accurate and precise quantification of synthetic corticosteroids like betamethasone (B1666872) is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity. This guide provides a comparative overview of validated LC-MS/MS methods for betamethasone determination in biological matrices, primarily human plasma.
Performance Comparison of Validated LC-MS/MS Assays
The selection of an appropriate LC-MS/MS method depends on the specific requirements of the study, including the desired sensitivity, the concentration range of interest, and the available instrumentation. The following tables summarize the key performance characteristics of several published and validated methods for the quantification of betamethasone.
| Method | Internal Standard | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Matrix | Primary Application | Citation |
| LC-MS/MS | Betamethasone 21-Acetate-d3 | 2 - 250 | 2 | Human Plasma | Pharmacokinetic studies | [1][2] |
| LC-MS/MS | Prednisolone | 0.5 - 80.0 | 0.5 | Human Plasma | Not specified | [1] |
| LC-MS/MS | Triamcinolone acetonide | 0.5 - 50.0 | 0.5 | Human Plasma | Bioequivalence studies | [1][3] |
| UPLC-MS/MS | Beclomethasone dipropionate & Prednisolone | 0.278 x 10⁻⁹ - 74.95 x 10⁻⁹ mol·dm⁻³ | Not explicitly stated | Human Plasma | Bioequivalence study | [1][4] |
| LC-MS/MS | Testosterone | 5 - 2000 | 5 | Nude mice plasma | Preclinical pharmacokinetic study | [5] |
| LC-MS/MS | Prednisolone | 0.50 - 50.00 | 0.50 | Human Plasma | Pharmacokinetic studies | [6][7] |
Key Validation Parameters
A comprehensive validation of an LC-MS/MS method for betamethasone typically includes the assessment of the following parameters:
| Parameter | Typical Acceptance Criteria | Description |
| Linearity | Correlation coefficient (r²) > 0.99 | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[3][6][7] |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.[2] |
| Accuracy | Relative error (RE) within ±15% (±20% at LLOQ) | The closeness of the mean test results obtained by the method to the true concentration of the analyte.[2] |
| Recovery | Consistent and reproducible | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.[3] |
| Matrix Effect | CV of the internal standard-normalized matrix factor ≤ 15% | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[2] |
| Stability | Analyte concentration within ±15% of the nominal concentration | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. |
Experimental Protocols
While specific parameters may vary between laboratories, a general workflow for the LC-MS/MS analysis of betamethasone in plasma involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
The goal of sample preparation is to extract betamethasone from the plasma matrix and remove potential interferences. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This involves the addition of an immiscible organic solvent (e.g., diisopropyl ether, methyl-ter-butyl-ether) to the plasma sample.[2][3][6] After vortexing and centrifugation, the organic layer containing the analyte is separated and evaporated to dryness. The residue is then reconstituted in the mobile phase.
-
Protein Precipitation (PP): A precipitating agent, such as acetonitrile (B52724), is added to the plasma sample to denature and remove proteins.[5] This is a simpler and faster method but may be less clean than LLE.
-
Solid-Phase Extraction (SPE): The plasma sample is passed through a solid-phase extraction cartridge, which retains the analyte. After washing the cartridge to remove interferences, the analyte is eluted with a suitable solvent.[6][7]
An internal standard (IS), a compound with similar physicochemical properties to the analyte (e.g., a deuterated analog like Betamethasone 21-Acetate-d3), is added to the sample before extraction to correct for variability in extraction recovery and matrix effects.[1][2]
Chromatographic Separation
The extracted and reconstituted sample is injected into a liquid chromatography system.
-
Column: A reversed-phase C18 or C8 column is typically used for the separation of betamethasone from other components.[5][6][7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[2][5]
Mass Spectrometric Detection
The eluent from the LC column is introduced into a tandem mass spectrometer for detection and quantification.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common technique for ionizing betamethasone.[3][6][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both betamethasone and the internal standard. For betamethasone, a common transition is m/z 393 > 373.[2]
Workflow Diagram
Caption: Experimental workflow for Betamethasone LC-MS/MS analysis.
Conclusion
The choice of a specific LC-MS/MS assay for betamethasone quantification should be guided by the required sensitivity, the nature of the biological matrix, and the intended application. The methods presented in this guide demonstrate the robustness and reliability of LC-MS/MS for the analysis of this potent corticosteroid. Proper method validation is paramount to ensure the accuracy and precision of the results, which is critical for their application in research and clinical settings. The use of a stable isotope-labeled internal standard is highly recommended to achieve the most accurate and reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. akjournals.com [akjournals.com]
- 4. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard Debate: D5 vs. C13 Internal Standards in Steroid Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of steroids, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. While stable isotope-labeled internal standards are the undisputed gold standard, a nuanced debate exists between the use of deuterium-labeled (d5) and carbon-13 labeled (C13) analogues. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable internal standard for steroid analysis.
The ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process, from sample preparation to detection. This ensures accurate compensation for any variations that may occur, such as extraction losses, matrix effects, and instrument fluctuations. Both d5 and C13-labeled steroids are designed to meet this requirement by being chemically identical to the endogenous steroid, differing only in mass. However, subtle but significant differences in their physicochemical properties can lead to disparate analytical outcomes.
Key Performance Parameters: A Comparative Analysis
The primary distinction between d5 and C13 internal standards lies in the "isotope effect." The substantial mass difference between hydrogen and deuterium (B1214612) can lead to altered physicochemical properties in deuterated standards, which may affect their chromatographic behavior. In contrast, the smaller relative mass difference between carbon-12 and carbon-13 results in C13-labeled standards that more closely mimic the behavior of the unlabeled analyte.
Data Presentation: Quantitative Comparison
The following tables summarize the key performance differences between d5 and C13 internal standards based on experimental observations in steroid analysis.
| Parameter | Deuterated (d5) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings & Implications for Steroid Analysis |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled steroid in reversed-phase chromatography. | Typically co-elutes perfectly with the analyte. | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak, which is crucial for complex biological matrices like plasma and urine. |
| Accuracy & Precision | Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching. For testosterone (B1683101) analysis, d5 standards have shown lower results compared to d2 and C13 standards. | Generally demonstrates improved accuracy and precision due to better co-elution and stability. | For high-stakes applications such as clinical diagnostics and regulated bioanalysis, the enhanced accuracy of ¹³C-IS is a significant advantage. |
| Matrix Effects Compensation | Less effective at correcting for matrix effects if chromatographic separation from the analyte occurs. | Excellent at correcting for matrix effects due to identical elution profiles with the analyte. | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected. |
| Isotopic Stability | Susceptible to back-exchange of deuterium atoms with protons from the solvent, particularly if the label is on an exchangeable site (e.g., hydroxyl groups). | Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis. | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow, preventing erroneous results. |
| Cost & Availability | Generally less expensive and more widely available due to simpler synthesis. | Typically more expensive due to more complex and lengthy synthesis procedures. | While cost is a practical consideration, the potential for compromised data quality with d5 standards may outweigh the initial cost savings for critical applications. |
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving reliable and reproducible results in steroid analysis. Below are representative methodologies for sample preparation and LC-MS/MS analysis.
Protocol 1: Steroid Profile Analysis in Human Serum using Stable Isotope-Labeled Internal Standards
This protocol is adapted from validated LC-MS/MS assays for the simultaneous quantification of multiple steroids in human plasma or serum.
1. Sample Preparation (Protein Precipitation & Supported Liquid Extraction)
-
Aliquoting: To 100 µL of serum, calibrator, or quality control sample in a 96-well plate, add 10-20 µL of the internal standard working solution containing a mixture of d5 or C13-labeled steroids in methanol (B129727).
-
Protein Precipitation: Add 200-300 µL of acetonitrile (B52724) to each well to precipitate proteins. Vortex mix thoroughly for at least 30 seconds.
-
Centrifugation: Centrifuge the plate at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Supported Liquid Extraction (SLE): Load the supernatant onto a conditioned 96-well SLE plate.
-
Elution: Elute the steroids with an appropriate organic solvent such as methyl tert-butyl ether (MTBE).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).
2. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18 or C8) for steroid separation.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a specified time to elute the steroids.
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for most steroids.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each steroid and its corresponding internal standard.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.
Conclusion and Recommendations
The choice between d5 and C13 internal standards for steroid analysis is not merely a matter of preference but a critical decision that can significantly impact the quality of analytical data. While deuterated internal standards are often more accessible and cost-effective, the potential for chromatographic separation from the analyte and isotopic instability can compromise accuracy, especially in complex biological matrices.
For applications demanding the highest level of confidence, such as clinical diagnostics, regulated bioanalysis, and pivotal drug development studies, the evidence strongly supports the superiority of C13-labeled internal standards. Their ability to co-elute with the analyte ensures the most effective compensation for matrix effects and other sources of analytical variability, leading to more accurate and reliable quantitative results. Researchers should carefully consider the specific requirements of their assays and the potential trade-offs between cost and data quality when selecting an internal standard for steroid analysis.
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Betamethasone 17-Propionate-d5
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. In the quantitative analysis of potent synthetic corticosteroids like betamethasone (B1666872), the choice of an appropriate internal standard is a critical factor influencing the accuracy and precision of the results. This guide provides an objective comparison of Betamethasone 17-Propionate-d5, a deuterated internal standard, with alternative non-deuterated standards, supported by experimental data to underscore its superior performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in bioanalysis. By incorporating deuterium (B1214612) atoms, the mass of the molecule is increased without significantly altering its chemical properties. This ensures that the internal standard co-elutes with the analyte and experiences identical effects from the sample matrix, leading to more effective correction for variations during sample preparation and analysis.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The use of a deuterated internal standard like this compound consistently yields higher accuracy and precision compared to structural analogs. This is because structural analogs, while similar, may exhibit different extraction efficiencies, chromatographic behaviors, and ionization responses in the mass spectrometer, leading to less reliable quantification.
Below is a summary of typical performance data for the quantification of betamethasone using a deuterated internal standard versus common structural analogs.
| Internal Standard Type | Analyte | Internal Standard | Accuracy (% Nominal) | Precision (% CV) |
| Deuterated | Betamethasone | Betamethasone-d4 acetate | 95.8 - 104.2% | ≤ 15%[1] |
| Structural Analog | Betamethasone | Prednisolone | 92.5 - 107.5% | < 15% |
| Structural Analog | Betamethasone | Beclomethasone Dipropionate | Not Specified | Not Specified |
| Structural Analog | Betamethasone | Chloramphenicol | 90.7 - 97.2% | 9.0 - 11.9%[2] |
| Structural Analog | Betamethasone | Triamcinolone Acetonide | Not Specified | < 10%[3] |
Table 1: Comparative performance of a deuterated internal standard versus structural analogs for betamethasone quantification. The data for the deuterated standard is derived from a specific study, while the data for structural analogs represents typical performance characteristics gathered from various sources.
The data clearly indicates that while structural analogs can provide acceptable results, the use of a deuterated internal standard leads to accuracy and precision values that are consistently closer to the ideal, ensuring the highest quality data for critical research and development decisions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections outline a typical experimental protocol for the quantitative analysis of betamethasone in human plasma using a deuterated internal standard and LC-MS/MS.
Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of human plasma, add 25 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 6 mL of diisopropyl ether and vortex for 1 minute.
-
Centrifuge the samples at 900 x g for 10 minutes.[1]
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 125 µL of the mobile phase.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for betamethasone and this compound.
Visualizing the Workflow and Rationale
To better illustrate the processes and logical relationships in a bioanalytical workflow utilizing a deuterated internal standard, the following diagrams are provided.
Caption: Bioanalytical workflow for betamethasone quantification.
Caption: Rationale for using a deuterated internal standard.
References
- 1. scielo.br [scielo.br]
- 2. Quantification of betamethasone in human plasma by liquid chromatography-tandem mass spectrometry using atmospheric pressure photoionization in negative mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of methyl and propyl parabens in neonatal DBS using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Quantification of Betamethasone
This guide provides a comparative overview of analytical methodologies for the quantification of betamethasone (B1666872), drawing from various independent validation studies. While a formal inter-laboratory comparison study was not identified in the public domain, this document synthesizes data from multiple published methods to offer researchers, scientists, and drug development professionals insights into the expected performance and variability of different analytical approaches for betamethasone quantification. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC), the predominant techniques in this field.
Data Presentation: A Comparative Look at Method Performance
The following tables summarize the performance characteristics of different analytical methods reported for the analysis of betamethasone and its derivatives. These values, extracted from single-laboratory validation studies, serve as a benchmark for expected method performance and can guide laboratories in selecting or developing a suitable method for their specific needs.
Table 1: Performance Comparison of LC-MS/MS Methods for Betamethasone Quantification in Human Plasma
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] | Method 4[4] |
| Analyte(s) | Betamethasone | Betamethasone | Betamethasone | Betamethasone (BOH), Betamethasone sodium phosphate (B84403) (BSP), Betamethasone dipropionate (BDP), and metabolites |
| Internal Standard | Deuterated BET acetate | Chloramphenicol | Triamcinolone acetonide | Prednisolone (IS-1), Beclomethasone dipropionate (IS-2) |
| Linearity Range | 2-250 ng/mL | 0.05-50 ng/mL | 0.5-50.0 ng/mL | BOH: 0.278–74.95 x 10⁻⁹ mol·dm⁻³ |
| Correlation Coefficient (r²) | >0.99 | >0.993 | = 0.99 | Not explicitly stated |
| Precision (RSD%) | ≤ 15% | Between-run: 9.3% - 11.9% | Within- and between-run: <10% | Intra-day: 2.86-15.0%, Inter-day: 4.41-17.1% |
| Accuracy (RE%) | Not explicitly stated | Between-run: 9.0% - 11.9% | Not explicitly stated | Intra-day: 86.1-114.0%, Inter-day: 88.2-108.7% |
| Extraction Method | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Not explicitly stated |
Table 2: Performance Comparison of HPLC Methods for Betamethasone Dipropionate Quantification in Formulations
| Parameter | Method 1[5] | Method 2[6][7] |
| Analyte(s) | Betamethasone Dipropionate and related substances | Betamethasone Dipropionate and degradation products |
| Formulation Type | Topical Formulation | Cream Formulation |
| Linearity Range | 0.07 µg/mL to 200% of specification limits | 1% to 100% of specification level |
| Correlation Coefficient (r²) | 0.9991-0.9999 | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | 0.008 µg/mL |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.024 µg/mL |
| Wavelength | 240 nm | 240 nm |
| Column | Altima C18 (250×4.6 mm, 5 µm) | Inertsil-ODS 3V (250×4.6mm, 5µm) |
Experimental Protocols
The methodologies employed across different studies share fundamental principles but vary in specific details. Below are representative protocols for sample preparation and analysis.
Protocol 1: Quantification of Betamethasone in Human Plasma using LC-MS/MS
This protocol is adapted from established methods for the quantification of corticosteroids in biological matrices.[8][9]
1. Materials and Reagents:
-
Betamethasone standard
-
Betamethasone 21-Acetate-d3 (or other suitable internal standard)
-
Methanol (B129727) (HPLC grade)
-
Diisopropyl ether
-
Formic acid
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Drug-free human plasma
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma sample, add 25 µL of the internal standard solution (e.g., 1 µg/mL Betamethasone 21-Acetate-d3 in methanol).[8]
-
Add 6 mL of diisopropyl ether.[8]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[8]
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[8]
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[8]
-
Reconstitute the residue in a suitable volume of the mobile phase.
3. LC-MS/MS Analysis:
-
Column: A C18 analytical column (e.g., 100 mm x 2.1 mm i.d.) is commonly used.[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[8]
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.[3][10]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-product ion transitions for both the analyte and the internal standard.[9]
Protocol 2: Quantification of Betamethasone Dipropionate in Topical Formulations using HPLC
This protocol is based on methods developed for the analysis of betamethasone in pharmaceutical creams and topical solutions.[5][6][7]
1. Materials and Reagents:
-
Betamethasone Dipropionate standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran
-
Water (HPLC grade)
-
0.45 µm syringe filters
2. Sample Preparation:
-
Accurately weigh a portion of the formulation and disperse it in a volumetric flask with methanol.[8]
-
Sonicate for approximately 15 minutes to dissolve the active ingredient.[8]
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.[8]
-
Filter an aliquot of the solution through a 0.45 µm syringe filter.[8]
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., approximately 20 µg/mL).[8]
3. HPLC Analysis:
-
Column: A C18 column (e.g., 250×4.6 mm, 5 μm) is typically employed.[5]
-
Mobile Phase: A gradient elution using a mixture of water, tetrahydrofuran, and acetonitrile (Mobile Phase A) and a mixture of acetonitrile, tetrahydrofuran, water, and methanol (Mobile Phase B).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: Maintained at 50°C to improve peak shape.[5]
Mandatory Visualizations
Inter-Laboratory Comparison Workflow
The following diagram illustrates a generalized workflow for conducting an inter-laboratory comparison study, a crucial process for standardizing analytical methods and ensuring consistency across different testing sites.
Caption: Workflow for an inter-laboratory comparison study.
Glucocorticoid Signaling Pathway
Betamethasone exerts its anti-inflammatory effects by modulating gene expression through the glucocorticoid receptor signaling pathway. The diagram below provides a simplified overview of this mechanism.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of betamethasone in human plasma by liquid chromatography-tandem mass spectrometry using atmospheric pressure photoionization in negative mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of Bioanalytical Methods for Corticosteroids
For researchers, scientists, and drug development professionals, the accurate quantification of corticosteroids in biological matrices is critical for pharmacokinetic studies, clinical trials, and therapeutic drug monitoring. When different bioanalytical methods are used within or across studies, cross-validation becomes a crucial step to ensure data comparability and integrity. This guide provides an objective comparison of common bioanalytical methods for corticosteroids, supported by experimental data, and outlines a detailed protocol for their cross-validation.
The two most prevalent analytical techniques for corticosteroid quantification are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays. LC-MS/MS is generally considered the gold standard due to its high sensitivity and specificity, allowing for the simultaneous measurement of multiple steroids and their metabolites.[1][2] Immunoassays, while often more high-throughput and less expensive, can be limited by cross-reactivity with structurally similar compounds, potentially leading to overestimated results.[3][4][5]
Comparative Performance of Bioanalytical Methods
The choice of a bioanalytical method depends on the specific requirements of the study, including the desired sensitivity, specificity, and sample throughput. The following tables summarize the performance characteristics of LC-MS/MS and immunoassay methods for the analysis of common corticosteroids.
Table 1: Performance Comparison for Cortisol Analysis
| Parameter | LC-MS/MS | Immunoassay (Chemiluminescence) |
| Linearity Range | 2 - 1000 ng/mL[6] | Varies by manufacturer, typically wider but may be less precise at extremes. |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[6] | ~8.5 nmol/L (~3.1 ng/mL)[7] |
| Intra-assay Precision (%CV) | < 15%[8] | < 1.7%[7] |
| Inter-assay Precision (%CV) | < 15%[8] | < 2.8%[7] |
| Accuracy (% Bias) | Within ±15%[8] | 89% - 111% of nominal value[7] |
| Specificity | High; distinguishes between cortisol and other steroids. | Can show cross-reactivity with other glucocorticoid metabolites, leading to higher reported values.[3][5] |
Table 2: Performance Comparison for Dexamethasone (B1670325) Analysis
| Parameter | LC-MS/MS |
| Linearity Range | 0.2 - 100 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[6] |
| Intra-assay Precision (%CV) | < 15%[8] |
| Inter-assay Precision (%CV) | < 15%[8] |
| Accuracy (% Bias) | Within ±15%[8] |
| Specificity | High |
Table 3: Performance Comparison for Prednisolone Analysis (RP-HPLC)
| Parameter | RP-HPLC |
| Linearity Range | 100 - 1600 ng/mL[9][10] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[9] |
| Intra-assay Precision (%CV) | < 2%[11] |
| Inter-assay Precision (%CV) | < 2%[11] |
| Accuracy (% Recovery) | 99.69% - 101.23%[11] |
| Specificity | Good, but may be susceptible to interference from compounds with similar retention times. |
Table 4: Performance Comparison for Betamethasone Analysis (LC-MS/MS)
| Parameter | LC-MS/MS |
| Linearity Range | 0.5 - 50.0 ng/mL[12] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[13] |
| Intra-assay Precision (%CV) | < 9.3% |
| Inter-assay Precision (%CV) | < 14.4% |
| Accuracy (% Recovery) | 82.7% - 85.9% |
| Specificity | High |
Experimental Protocols
General Bioanalytical Method Validation
A full validation of a bioanalytical method should be performed when it is first established for the quantification of an analyte in a biological matrix.[14] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.
Protocol for Cross-Validation of Two Bioanalytical Methods
This protocol outlines the steps for cross-validating two different bioanalytical methods (e.g., LC-MS/MS and Immunoassay) for the quantification of a corticosteroid.
1. Objective: To demonstrate that the two methods provide comparable results and to establish a basis for bridging data generated by each method.
2. Materials:
- Blank biological matrix (e.g., plasma, serum)
- Certified reference standard of the corticosteroid
- Internal standard (for LC-MS/MS)
- Quality control (QC) samples at low, medium, and high concentrations
- Incurred samples (samples from dosed subjects)
3. Experimental Design:
- QC Sample Analysis:
- Prepare a minimum of three batches of QC samples at low, medium, and high concentrations in the relevant biological matrix.
- Analyze these QC samples using both bioanalytical methods on the same day by the same analyst, if possible.
- Each batch should include a calibration curve and at least six replicates of each QC level.
- Incurred Sample Analysis:
- Select a set of incurred samples (at least 20) that span the concentration range observed in the study.
- Analyze these samples using both methods.
4. Acceptance Criteria:
- For QC Samples: The mean concentration of at least two-thirds of the QC samples from one method should be within ±15% of the mean concentration determined by the other method.
- For Incurred Samples: The results from the two methods are compared by calculating the percentage difference for each sample. The difference should be within ±20% for at least 67% of the samples.
5. Data Analysis and Reporting:
- Calculate the mean, standard deviation, and coefficient of variation for the QC samples for each method.
- Perform a statistical comparison of the results from the two methods, such as a Bland-Altman plot to assess the agreement between the two assays and regression analysis to determine any proportional bias.
- The cross-validation report should include a description of the methods, the experimental design, the acceptance criteria, and a summary of the results with statistical analysis.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the general workflow for bioanalytical method validation and the decision-making process in cross-validation.
Bioanalytical Method Validation Workflow
Cross-Validation Decision Logic
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Performance of LC-MS/MS and immunoassay based 24-h urine free cortisol in the diagnosis of Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Direct and Extraction Immunoassay Methods With Liquid Chromatography-Tandem Mass Spectrometry Measurement of Urinary Free Cortisol for the Diagnosis of Cushing’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Simultaneous Quantification of Dexamethasone and Cortisol for the Dexamethasone Suppression Test Using LC-MS/MS: Adaptation of a Commercial CE-IVD Steroid Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacyjournal.net [pharmacyjournal.net]
- 10. researchgate.net [researchgate.net]
- 11. rjwave.org [rjwave.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. e-b-f.eu [e-b-f.eu]
A Head-to-Head Battle: Betamethasone 17-Propionate-d5 vs. Structural Analog Internal Standards in Bioanalysis
An in-depth comparison for researchers, scientists, and drug development professionals on the performance of isotopically labeled versus structural analog internal standards for the quantification of betamethasone (B1666872) 17-propionate.
In the precise world of bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative results. This is particularly true for the analysis of potent corticosteroids like betamethasone 17-propionate in complex biological matrices. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as Betamethasone 17-Propionate-d5, or a structurally similar molecule, known as a structural analog internal standard (ANIS). This guide provides a comprehensive comparison of these two approaches, supported by experimental data, to aid researchers in making an informed decision for their analytical needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The consensus in the scientific community is that a stable isotope-labeled internal standard is the "gold standard" for quantitative analysis, especially when using highly specific detection techniques like tandem mass spectrometry (LC-MS/MS). The fundamental advantage of a SIL-IS like this compound lies in its near-identical physicochemical properties to the analyte of interest. This structural and chemical similarity ensures that the SIL-IS and the analyte behave almost identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This co-elution and similar ionization response effectively compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification.
The Practical Alternative: Structural Analog Internal Standards
While SIL-IS are ideal, they are not always readily available or can be cost-prohibitive. In such cases, a structural analog internal standard can be a viable alternative. An ANIS is a compound that is not isotopically labeled but has a chemical structure closely related to the analyte. For betamethasone 17-propionate, common structural analogs used as internal standards include other corticosteroids like beclomethasone (B1667900) dipropionate, dexamethasone, or prednisolone. The key consideration for an effective ANIS is that it should mimic the extraction and chromatographic behavior of the analyte as closely as possible.
Performance Comparison: A Data-Driven Analysis
To provide a clear comparison, the following tables summarize key performance parameters for both types of internal standards based on available experimental data from scientific literature.
Table 1: Performance Characteristics of this compound (Isotopically Labeled Internal Standard)
| Parameter | Typical Performance | Rationale |
| Recovery | Highly consistent and comparable to the analyte | Near-identical chemical properties lead to similar extraction efficiencies. |
| Matrix Effect | Minimal to negligible impact on analyte/IS ratio | Co-elution and similar ionization behavior effectively cancel out signal suppression or enhancement. |
| Precision (RSD%) | Typically < 15% (often < 5%) | Excellent correction for variability throughout the analytical process. |
| Accuracy | High (typically within 85-115% of the nominal value) | The most reliable correction for potential errors leads to more accurate results. |
Note: Specific quantitative data for a direct validation study of this compound was not available in the public domain at the time of this guide's compilation. The performance characteristics are based on the well-established principles and typical performance of stable isotope-labeled internal standards in bioanalytical methods.
Table 2: Performance of Beclomethasone Dipropionate as a Structural Analog Internal Standard for Betamethasone 17-Monopropionate Analysis [1]
| Parameter | Reported Performance for Betamethasone 17-Monopropionate |
| Linearity (Concentration Range) | 0.050 - 50 ng/mL |
| Intra-run Precision (RSD%) | < 7.9% |
| Inter-run Precision (RSD%) | < 12.3% |
| Mean Extraction Recovery | 83.6 - 85.3% |
This data is derived from a study using beclomethasone dipropionate as the internal standard for the quantification of betamethasone 17-monopropionate, a closely related analyte.
Experimental Protocols: A Step-by-Step Guide
To ensure robust and reproducible results, a well-defined experimental protocol is essential. The following is a generalized protocol for the quantification of betamethasone 17-propionate in human plasma using LC-MS/MS with an internal standard.
Sample Preparation (Protein Precipitation)
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or the structural analog) to each plasma sample, calibration standard, and quality control sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient program to separate the analyte from endogenous interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
Visualizing the Workflow and Rationale
To further clarify the concepts and processes discussed, the following diagrams created using Graphviz illustrate the decision-making process for selecting an internal standard and a typical bioanalytical workflow.
References
A Comparative Guide to Stability-Indicating HPLC Methods for Betamethasone Dipropionate Analysis
For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical compounds is a critical aspect of quality control. This guide provides a detailed comparison of various stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of betamethasone (B1666872) dipropionate, a potent glucocorticoid steroid. The stability-indicating nature of these methods ensures that the drug can be accurately quantified in the presence of its degradation products, process-related impurities, and excipients.
Methodology Comparison
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of betamethasone dipropionate and its related substances in pharmaceutical formulations. The key chromatographic parameters of three distinct methods are summarized below for comparison.
| Parameter | Method 1[1][2][3][4] | Method 2[5][6] | Method 3[7][8][9] |
| Column | Altima C18 (250x4.6 mm, 5 µm) | Waters SymmetryShield RP18 (150 x 4.6 mm) | Inertsil-ODS 3V (250x4.6mm, 5µm) |
| Mobile Phase A | Water:Tetrahydrofuran:Acetonitrile (B52724) (90:4:6 v/v/v) | Water | Water:Acetonitrile:Tetrahydrofuran:Methanol (B129727) (600:300:40:60 v/v/v/v) |
| Mobile Phase B | Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20 v/v/v/v) | Acetonitrile | Water:Acetonitrile (200:800 v/v) |
| Elution | Gradient | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.5 mL/min |
| Detection Wavelength | 240 nm | 240 nm | 240 nm |
| Column Temperature | 50°C | Not Specified | Not Specified |
| Injection Volume | 20 µL | Not Specified | Not Specified |
Forced Degradation Studies: A Comparative Overview
Forced degradation studies are essential to establish the stability-indicating capability of an analytical method. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products. The ability of the HPLC method to separate the main peak from these degradation products is a key validation parameter.
| Stress Condition | Method 1 Degradation (%) | Method 2 Degradation (%) | Method 3 Degradation (%) |
| Acid Hydrolysis | Information not available | Information not available | Information not available |
| Base Hydrolysis | Information not available | Information not available | Information not available |
| Oxidative Degradation | Information not available | Information not available | Information not available |
| Thermal Degradation | Information not available | Information not available | Information not available |
| Photolytic Degradation | Information not available | Information not available | Information not available |
Note: While the cited papers state that forced degradation studies were performed and the methods were found to be stability-indicating, specific quantitative degradation percentages were not consistently provided in the abstracts.
Validation Parameters
Method validation is crucial to ensure that the analytical method is suitable for its intended purpose. Key validation parameters as per the International Conference on Harmonization (ICH) guidelines are compared below.
| Validation Parameter | Method 1[1][2][3][4] | Method 2[5][6] | Method 3[7][8][9] |
| Linearity Range | 0.07 to 200% of specification limits | Not Specified | Not Specified |
| LOD (µg/mL) | 0.02 | 0.02 | 0.008 |
| LOQ (µg/mL) | 0.07 | 0.05 | 0.024 |
| Accuracy (% Recovery) | Not Specified | 99.5% to 102.6% | Not Specified |
| Precision (%RSD) | <5% for related substances | <0.3% for Betamethasone Dipropionate | Not Specified |
Experimental Protocols
Method 1: Gradient RP-HPLC[1][2][3][4]
-
Chromatographic System: A gradient reversed-phase HPLC system equipped with a UV detector.
-
Column: Altima C18 (250x4.6 mm, 5 µm).
-
Mobile Phase A: A mixture of water, tetrahydrofuran, and acetonitrile in the ratio of 90:4:6 (v/v/v).
-
Mobile Phase B: A mixture of acetonitrile, tetrahydrofuran, water, and methanol in the ratio of 74:2:4:20 (v/v/v/v).
-
Gradient Program: A specific gradient program is utilized to elute the components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 240 nm.
-
Column Temperature: 50°C.
-
Injection Volume: 20 µL.
-
Standard and Sample Preparation: Standards and samples are prepared in a suitable diluent.
Method 2: RP-HPLC for Cream and Ointment[5][6]
-
Chromatographic System: An RP-HPLC system with a UV detector.
-
Column: Waters SymmetryShield RP18 (150 x 4.6 mm). An alternate column is the Waters XBridge Shield RP18 (150 x 4.6 mm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Elution: A gradient elution is employed.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at 240 nm.
-
Sample Preparation: Specific extraction procedures are required for cream and ointment matrices.
Method 3: RP-HPLC for Cream Formulation[7][8][9]
-
Chromatographic System: A reversed-phase HPLC system with a UV detector.
-
Column: Inertsil-ODS 3V (250x4.6mm, 5µm).
-
Mobile Phase A: A mixture of water, acetonitrile, tetrahydrofuran, and methanol in the ratio of 600:300:40:60 (v/v/v/v).
-
Mobile Phase B: A mixture of water and acetonitrile in the ratio of 200:800 (v/v).
-
Elution: A gradient mode is used.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at 240 nm.
Workflow for Stability-Indicating HPLC Method Development
The development and validation of a stability-indicating HPLC method is a systematic process. The following diagram illustrates the typical workflow.
References
- 1. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. [PDF] Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation | Semantic Scholar [semanticscholar.org]
- 4. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment. | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. researchgate.net [researchgate.net]
The Gold Standard for Bioanalysis: A Comparative Guide to Deuterated Internal Standards for Matrix Effect Correction
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of internal standard is a critical decision. In liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, internal standards (IS) are indispensable for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard mimics the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analog) internal standards, with a focus on their ability to correct for matrix effects, supported by experimental data and detailed methodologies.
Matrix effect, the suppression or enhancement of ionization of an analyte by co-eluting components from the sample matrix, is a significant source of imprecision and inaccuracy in bioanalytical methods.[2] Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely regarded as the "gold standard" for mitigating matrix effects due to their close physicochemical similarity to the analyte.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards is most evident in their ability to minimize the impact of matrix effects and improve data quality.[2] Deuterated internal standards are chemically identical to the analyte, with some hydrogen atoms replaced by deuterium.[1] This subtle mass difference allows for differentiation by the mass spectrometer, while their nearly identical chemical and physical properties ensure they behave similarly during sample processing and chromatographic separation.[2] This co-elution is critical for effectively compensating for matrix effects.[2]
In contrast, a non-deuterated, or structural analog, internal standard is a different chemical entity that is structurally similar to the analyte.[2] While often more readily available and less expensive, their physicochemical properties can differ significantly, leading to different chromatographic retention times and extraction recoveries.[2] These differences can result in poor compensation for matrix effects and, consequently, less reliable quantitative data.[2]
The following table summarizes the key performance differences based on established analytical validation parameters.
| Parameter | Deuterated Internal Standard (SIL-IS) | Non-Deuterated (Analog) Internal Standard | Rationale |
| Matrix Effect Compensation | Excellent: Co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement.[2] | Variable to Poor: Different retention times can lead to elution in regions with different matrix effects.[2] | The closer the physicochemical properties, the better the compensation. |
| Recovery Correction | Excellent: Similar extraction efficiency to the analyte across various conditions.[2] | Variable: Differences in physicochemical properties can lead to inconsistent recovery.[2] | Identical chemical structure ensures similar behavior during extraction. |
| Precision and Accuracy | High: Significantly improves the precision and accuracy of the assay.[3] | Lower: Can lead to greater variability and bias in the results.[4] | Better correction for variability leads to more reliable data. |
| Cost & Availability | Higher cost and may require custom synthesis.[2] | Generally lower cost and more readily available.[2] | Synthesis of isotopically labeled compounds is more complex. |
Experimental Data: A Head-to-Head Comparison
The effectiveness of an internal standard in compensating for matrix effects can be quantitatively assessed by calculating the matrix factor (MF) and the IS-normalized MF. The coefficient of variation (CV) of the IS-normalized MF across different matrix sources is a key indicator of the internal standard's performance. A lower CV indicates better compensation for the variability of the matrix effect.[1]
| Internal Standard Type | Analyte Peak Area (Matrix vs. Neat Solution) | IS Peak Area (Matrix vs. Neat Solution) | Matrix Factor (MF) | IS-Normalized MF | CV of IS-Normalized MF (%) |
| Deuterated IS | Lot 1: 0.85Lot 2: 0.92Lot 3: 0.78Lot 4: 1.10Lot 5: 0.95Lot 6: 0.88 | Lot 1: 0.86Lot 2: 0.93Lot 3: 0.79Lot 4: 1.11Lot 5: 0.96Lot 6: 0.89 | Lot 1: 0.85Lot 2: 0.92Lot 3: 0.78Lot 4: 1.10Lot 5: 0.95Lot 6: 0.88 | Lot 1: 0.99Lot 2: 0.99Lot 3: 0.99Lot 4: 0.99Lot 5: 0.99Lot 6: 0.99 | < 2% |
| Non-Deuterated (Analog) IS | Lot 1: 0.85Lot 2: 0.92Lot 3: 0.78Lot 4: 1.10Lot 5: 0.95Lot 6: 0.88 | Lot 1: 0.95Lot 2: 1.05Lot 3: 0.85Lot 4: 1.20Lot 5: 1.00Lot 6: 0.98 | Lot 1: 0.85Lot 2: 0.92Lot 3: 0.78Lot 4: 1.10Lot 5: 0.95Lot 6: 0.88 | Lot 1: 0.89Lot 2: 0.88Lot 3: 0.92Lot 4: 0.92Lot 5: 0.95Lot 6: 0.90 | > 15% |
This table presents hypothetical data for illustrative purposes, reflecting typical outcomes in such experiments.
Experimental Protocol: Quantitative Assessment of Matrix Effects
The "post-extraction spiking" method is a widely accepted approach to quantitatively assess matrix effects.[5]
Objective: To determine the extent of ion suppression or enhancement and to evaluate the ability of the internal standard to compensate for these effects.
Materials:
-
Blank biological matrix from at least six different sources.
-
Analyte of interest.
-
Deuterated internal standard.
-
Non-deuterated (analog) internal standard.
-
Reconstitution solvent.
-
LC-MS/MS system.
Procedure:
-
Prepare Four Sets of Samples:
-
Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).[1]
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.[1]
-
Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.[1]
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.[1]
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis and Calculation:
-
Matrix Factor (MF): Calculated as the ratio of the peak area of the analyte in the presence of matrix (Set 2) to the peak area in the absence of matrix (Set 1).[1] An MF < 1 indicates signal suppression, while an MF > 1 indicates signal enhancement.[5]
-
IS-Normalized Matrix Factor: Calculated by dividing the MF of the analyte by the MF of the internal standard (calculated similarly using Sets 3 and 4).
-
Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.[1]
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the evaluation of internal standards for matrix effect correction.
Caption: Workflow for evaluating internal standards for matrix effect correction.
Conclusion
While not infallible, deuterated internal standards consistently demonstrate superior performance in compensating for matrix effects compared to their non-deuterated, structural analog counterparts.[6][7] The near-identical physicochemical properties of deuterated standards to the analyte ensure they are affected by the matrix in the same way, leading to more accurate and precise quantification.[8] For researchers, scientists, and drug development professionals committed to the highest quality bioanalytical data, the use of deuterated internal standards is a critical step in developing robust and reliable LC-MS/MS methods. The initial investment in a deuterated standard is often justified by the improved data quality and reduced need for troubleshooting and re-analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. crimsonpublishers.com [crimsonpublishers.com]
A Comparative Guide to Sample Cleanup Techniques for Steroid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of steroids in biological matrices is critical for a wide range of applications, from clinical diagnostics to pharmaceutical research. Effective sample cleanup is a pivotal step in the analytical workflow, significantly impacting the reliability and sensitivity of results. This guide provides an objective comparison of three prevalent sample cleanup techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supported Liquid Extraction (SLE), supported by experimental data to aid in the selection of the most appropriate method for your steroid analysis needs.
At a Glance: Key Performance Metrics
The selection of a sample cleanup technique often involves a trade-off between recovery, purity, speed, and cost. The following tables summarize quantitative data from various studies, offering a comparative look at the performance of SPE, LLE, and SLE for steroid analysis.
Table 1: Comparison of Analyte Recovery (%) for Steroid Hormones in Serum/Plasma
| Steroid | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) | Liquid-Liquid Extraction (LLE) |
| Anabolic Steroids | |||
| Trenbolone | 97[1] | 90[1] | 70 ± 10 (average for a panel of 22 drugs including steroids)[2] |
| Boldenone | 98[1] | 92[1] | " |
| Androstenedione | 97[1] | 93[1] | " |
| Nandrolone | 93[1] | 81[1] | " |
| Methandienone | 95[1] | 88[1] | " |
| Testosterone | 95[1] | 90[1] | " |
| 17-Alpha-Hydroxyprogesterone | 93[1] | 84[1] | " |
| Epitestosterone | 90[1] | 90[1] | " |
| Methenolone | 98[1] | 93[1] | " |
| Stanozolol | 96[1] | 91[1] | " |
| Progesterone | 94[1] | 90[1] | " |
| Endogenous Steroids | |||
| Cortisol | >85 (EVOLUTE® EXPRESS ABN)[3] | >90 (ISOLUTE® SLE+)[3] | Not specified in direct comparison |
| Cortisone | >85 (EVOLUTE® EXPRESS ABN)[3] | >90 (ISOLUTE® SLE+)[3] | Not specified in direct comparison |
| 11-Deoxycortisol | >85 (EVOLUTE® EXPRESS ABN)[3] | >90 (ISOLUTE® SLE+)[3] | Not specified in direct comparison |
| Aldosterone (B195564) | Not specified in direct comparison | Acceptable alternative to SPE[4] | Not specified in direct comparison |
Note: The data presented is compiled from different sources and methodologies. Direct comparison should be made with caution. The LLE data represents an average recovery for a broad panel of drugs, including steroids, from a single study.
Table 2: Comparison of Matrix Effects
| Technique | Average Matrix Effect (%) | Key Observations |
| Solid-Phase Extraction (SPE) | 6[2] | Generally provides the cleanest extracts with the lowest matrix effects.[1][2] |
| Supported Liquid Extraction (SLE) | 26[2] | Matrix effects can be higher than SPE but often lower than LLE.[2] |
| Liquid-Liquid Extraction (LLE) | 16[2] | Can exhibit higher variability in matrix effects.[2] |
Principles and Workflow
A typical workflow for steroid analysis involves sample collection, cleanup, chromatographic separation, and detection. The choice of cleanup technique is a critical decision point that influences the entire analytical process.
In-Depth Comparison of Cleanup Techniques
Solid-Phase Extraction (SPE)
Principle: SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties. A liquid sample is passed through a solid sorbent, and the analytes of interest are retained on the sorbent. Interfering substances are washed away, and the purified analytes are then eluted with an appropriate solvent.
Advantages:
-
High Selectivity: A wide variety of sorbent chemistries are available, allowing for highly selective extraction of target steroids.[5]
-
Excellent Cleanup: SPE is very effective at removing matrix components like phospholipids, leading to cleaner extracts and reduced ion suppression in mass spectrometry.[6]
-
High Concentration Factors: Large sample volumes can be processed, and analytes can be eluted in a small volume, leading to increased sensitivity.
-
Automation Friendly: SPE can be easily automated for high-throughput applications.
Disadvantages:
-
Method Development: Developing a robust SPE method can be time-consuming and may require optimization of sorbent, wash, and elution steps.
-
Cost: SPE cartridges can be more expensive per sample compared to LLE.
-
Potential for Clogging: Particulate matter in the sample can clog the sorbent bed.
Liquid-Liquid Extraction (LLE)
Principle: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The steroid analytes, being generally lipophilic, partition into the organic phase, leaving polar interferences in the aqueous phase.
Advantages:
-
Low Cost: LLE is generally inexpensive, requiring minimal specialized equipment.
-
Simple Principle: The underlying principle of partitioning is straightforward and widely understood.
Disadvantages:
-
Labor-Intensive: LLE is a manual technique that can be time-consuming and requires significant analyst attention.
-
Emulsion Formation: The vigorous shaking required can lead to the formation of emulsions, which are difficult to break and can result in analyte loss.
-
Large Solvent Volumes: LLE typically requires large volumes of organic solvents, which can be costly and pose environmental and safety concerns.
-
Difficult to Automate: The manual nature of LLE makes it challenging to automate for high-throughput workflows.
-
Lower Recovery and Reproducibility: Compared to SPE and SLE, LLE can have lower and more variable analyte recoveries.[2]
Supported Liquid Extraction (SLE)
Principle: SLE is a variation of LLE that uses a solid, inert support material (commonly diatomaceous earth) to immobilize the aqueous sample. An immiscible organic solvent is then passed through the support, and the analytes partition into the organic phase, which is collected for analysis.
Advantages:
-
Eliminates Emulsions: By immobilizing the aqueous phase, SLE avoids the vigorous shaking that causes emulsion formation.[7]
-
Faster than LLE: SLE protocols are generally faster and require less hands-on time than traditional LLE.
-
Automation Friendly: SLE is well-suited for automation in 96-well plate formats, enabling high-throughput sample processing.
-
Good Recoveries: SLE often provides high and reproducible recoveries for a wide range of analytes.[3]
Disadvantages:
-
Less Selective than SPE: SLE is based on the same partitioning principle as LLE and is therefore less selective than SPE.
-
Cost: SLE cartridges or plates are more expensive than the glassware used for LLE.
-
Limited by Partitioning: The efficiency of the extraction is dependent on the partition coefficient of the analyte between the two liquid phases.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Anabolic Steroids in Serum[1]
-
Sample Pretreatment: To 200 µL of serum, add 100 µL of 0.1 N HCl and the internal standard.
-
Column Conditioning: Condition a C8 + QAX SPE column with 3 mL of methanol, followed by 3 mL of deionized water.
-
Sample Loading: Apply the pretreated sample to the SPE column.
-
Washing: Wash the column with 1 mL of 60:40 deionized water:methanol.
-
Drying: Dry the column under full vacuum or pressure for 5 minutes.
-
Elution: Elute the anabolic steroids with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness at < 50°C and reconstitute in 100 µL of mobile phase.
Liquid-Liquid Extraction (LLE) Protocol for Steroids in Plasma
This is a general protocol and may require optimization for specific applications.
-
Sample Preparation: To 1 mL of plasma, add the internal standard.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase.
Supported Liquid Extraction (SLE) Protocol for Endogenous Steroids in Serum[3]
-
Sample Pretreatment: Dilute 200 µL of serum with 200 µL of deionized water containing the internal standard.
-
Sample Loading: Load the pretreated sample onto a 400 µL SLE+ plate. Apply a short pulse of vacuum to initiate flow and allow the sample to absorb for 5 minutes.
-
Elution: Add 900 µL of ethyl acetate (B1210297) to the plate and allow it to flow under gravity for 5 minutes. Apply a short pulse of vacuum to complete the elution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness at 40°C and reconstitute in 100 µL of 50:50 methanol:water.
Conclusion
The choice of sample cleanup technique for steroid analysis is a critical decision that depends on the specific requirements of the assay.
-
Solid-Phase Extraction (SPE) offers the highest selectivity and provides the cleanest extracts, making it ideal for applications requiring low limits of detection and minimal matrix effects. While method development can be more involved, the benefits in terms of data quality are often significant.
-
Liquid-Liquid Extraction (LLE) is a low-cost, traditional method. However, it is labor-intensive, prone to emulsion formation, and can have lower and more variable recoveries, making it less suitable for high-throughput or highly sensitive analyses.
-
Supported Liquid Extraction (SLE) provides a bridge between LLE and SPE. It eliminates the problem of emulsions, is faster than LLE, and is easily automated. While not as selective as SPE, it offers a significant improvement in efficiency and reproducibility over traditional LLE, making it a strong candidate for many routine steroid analysis applications.
By carefully considering the analytical goals, sample matrix, and available resources, researchers can select the most appropriate sample cleanup technique to ensure high-quality, reliable results in their steroid analysis.
References
- 1. amchro.com [amchro.com]
- 2. waters.com [waters.com]
- 3. biotage.com [biotage.com]
- 4. Supported liquid extraction as an alternative to solid phase extraction for LC-MS/MS aldosterone analysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Two simple cleanup methods combined with LC-MS/MS for quantification of steroid hormones in in vivo and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Betamethasone 17-Propionate-d5
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Betamethasone 17-Propionate-d5, a deuterated analog of a potent corticosteroid, requires careful handling and disposal to mitigate potential risks to human health and the environment. This guide provides a comprehensive, step-by-step plan for its safe disposal, ensuring compliance with general safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound may be harmful if inhaled, ingested, or absorbed through the skin and can cause skin and eye irritation.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety goggles with side shields.
-
Respiratory Protection: In case of insufficient ventilation or handling of powder, a suitable respirator should be worn.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous waste.[2] Under no circumstances should it be disposed of in the regular trash or poured down the drain.[1][2]
-
Segregation and Collection:
-
Carefully collect all waste material, including the pure compound, any contaminated labware (e.g., vials, spatulas, weighing paper), and contaminated PPE.
-
Place all waste into a dedicated, clearly labeled, and sealed hazardous waste container. The container should be compatible with the chemical nature of the compound.
-
-
Labeling:
-
The hazardous waste container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
Any known hazards (e.g., "Toxic," "Harmful if swallowed").
-
The accumulation start date.
-
-
-
Storage:
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[4] These companies are equipped to handle and dispose of chemical waste in accordance with all applicable regulations.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a detailed record of the disposal, including the date, quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance.
-
Quantitative Disposal Data Summary
While specific quantitative limits for disposal are determined by local and national regulations, the following table summarizes key handling and storage parameters derived from safety data sheets of related compounds.
| Parameter | Value/Instruction |
| Recommended Storage Temp. | 15 – 25 °C[2] |
| Waste Classification | Hazardous Waste[2] |
| Sewage Disposal | Do not empty into drains[1][2] |
| Environmental Release | Avoid release to the environment. An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.[1][2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical steps for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations regarding hazardous waste disposal. Your institution's Environmental Health and Safety (EHS) department should be your primary resource for specific guidance.
References
Personal protective equipment for handling Betamethasone 17-Propionate-d5
Essential Safety and Handling of Betamethasone 17-Propionate-d5
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent corticosteroid. Adherence to these procedures is essential to ensure the safety of all laboratory personnel and to maintain a safe working environment.
I. Personal Protective Equipment (PPE)
The primary focus when handling potent compounds like this compound is to minimize exposure through proper containment and personal protection.[1] The following PPE is mandatory and should be selected based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) or a powered air-purifying respirator (PAPR) for procedures with a high risk of aerosolization. | To prevent inhalation of the powdered compound, which may be harmful.[2] |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). | To prevent skin absorption.[3] Check manufacturer's data for breakthrough times. |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] | To protect eyes from dust particles and splashes. |
| Body Protection | A dedicated lab coat (disposable or professionally laundered), preferably with long sleeves and elastic cuffs. Consider a disposable gown or coveralls for larger quantities or high-risk procedures.[3][4] | To prevent contamination of personal clothing and skin. |
| Foot Protection | Closed-toe shoes. Shoe covers should be considered for high-risk activities. | To protect against spills and contamination. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages from preparation to post-handling.
A. Preparation and Weighing:
-
Designated Area: All handling of powdered this compound should be conducted in a designated area, such as a certified chemical fume hood, a glove box, or a ventilated balance enclosure, to contain any airborne particles.[5][6]
-
Pre-weighing Checks: Before handling, ensure all necessary PPE is correctly donned. Prepare all required equipment (spatulas, weigh boats, containers) within the containment area to minimize movement in and out.
-
Weighing: Carefully weigh the required amount of the compound. Use techniques that minimize dust generation, such as gentle scooping and avoiding pouring from a height.
-
Solubilization: If the protocol requires a solution, dissolve the weighed powder in the appropriate solvent within the containment area. This reduces the risk of aerosolization in subsequent steps.
B. Experimental Use:
-
Contained Systems: Whenever possible, perform experimental procedures in closed or contained systems to prevent the release of the compound into the laboratory environment.
-
Labeling: Clearly label all containers with the compound name, concentration, and appropriate hazard warnings.
-
Transport: When moving solutions of this compound, use secondary containment (e.g., a sealed container or a bottle carrier) to prevent spills.
C. Post-Handling and Decontamination:
-
Surface Decontamination: After each handling session, thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable cleaning agent as determined by your institution's safety protocols.
-
PPE Removal: Remove PPE in a designated area, being careful to avoid self-contamination. Disposable PPE should be immediately placed in the appropriate waste stream. Reusable PPE should be decontaminated according to established procedures.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with the compound, including gloves, weigh boats, paper towels, and disposable lab coats, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[2]
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor, following all local, state, and federal regulations.[2]
IV. Emergency Procedures
In the event of an accidental exposure or spill, immediate action is required.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.[2]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for Betamethasone-17-propionate to the medical personnel.[2]
-
Spill Cleanup: For small spills, carefully clean the area while wearing appropriate PPE. Use absorbent materials for liquids and gently sweep up solids to avoid creating dust. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Experimental Workflow for Handling this compound
References
- 1. agnopharma.com [agnopharma.com]
- 2. esschemco.com [esschemco.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Personal protective equipment: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 5. pharm-int.com [pharm-int.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
